molecular formula C8H10O3 B097434 (2-Methyl-2-propenyl)succinic Anhydride CAS No. 18908-20-8

(2-Methyl-2-propenyl)succinic Anhydride

Cat. No.: B097434
CAS No.: 18908-20-8
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
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Description

(2-Methyl-2-propenyl)succinic Anhydride is a versatile building block in scientific research, particularly valued for its role in polymer science and advanced material development. Its structure, featuring an anhydride ring and a methallyl group, allows it to participate in key reactions such as the ring-opening of epoxies. As a member of the anhydride family, this compound can be used as a curing agent for epoxy resins; the reaction, which can be accelerated by tertiary amines, forms a robust cross-linked polymer network critical for creating coatings, composites, and adhesives with tailored thermal and mechanical properties . Beyond traditional polymer chemistry, this anhydride holds investigative value in the field of energy storage. Research into novel nonaqueous electrolyte solutions for lithium-ion batteries has explored the use of various additives to enhance battery performance and longevity . The specific functional groups in this compound make it a candidate for such studies, where it could potentially function as an electrolyte additive to modify the electrode-electrolyte interface. Furthermore, the compound serves as a substrate in methodological development, appearing in studies on enantioselective desymmetrization catalyzed by chiral Lewis acids or bifunctional organocatalysts, a process important for the synthesis of chiral synthons . For research use only. Not for human or veterinary diagnosis or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylprop-2-enyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPMHDUGFOMMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873542
Record name 2-Methallylsuccinic anhydride
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Molecular Weight

154.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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CAS No.

67762-77-0, 18908-20-8
Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name 2-Methallylsuccinic anhydride
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Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name (2-Methyl-2-propenyl)succinic Anhydride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2-Methyl-2-propenyl)succinic anhydride. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound, a derivative of succinic anhydride, is a bifunctional molecule incorporating a reactive anhydride moiety and a polymerizable alkenyl group. This unique structure makes it a valuable building block in polymer chemistry and a potential linker in drug delivery systems. The anhydride ring can be opened by nucleophiles such as alcohols or amines to form ester or amide linkages, a feature often exploited in the conjugation of molecules. The propenyl group offers a site for polymerization or other addition reactions. This guide details the synthesis via the ene reaction and provides a thorough analysis of its structural and spectroscopic properties.

Synthesis of this compound

The primary route for the synthesis of this compound is the ene reaction between isobutylene and maleic anhydride. This reaction can be carried out under thermal conditions or catalyzed by a Lewis acid to proceed at lower temperatures.[1][2]

Reaction Scheme

The ene reaction involves the addition of an alkene with an allylic hydrogen (the "ene," in this case, isobutylene) to a compound with a multiple bond (the "enophile," maleic anhydride). The reaction proceeds via a concerted pericyclic mechanism, leading to the formation of a new sigma bond, the migration of the ene double bond, and the transfer of an allylic hydrogen to the enophile.

G cluster_reactants Reactants cluster_product Product Isobutylene Isobutylene MaleicAnhydride Maleic Anhydride Reaction + Isobutylene->Reaction MaleicAnhydride->Reaction Product This compound Reaction->Product Ene Reaction (Heat or Lewis Acid)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are presented below: a thermal approach and a Lewis acid-catalyzed approach.

2.2.1. Thermal Ene Reaction Protocol

This method involves heating the reactants at high temperatures in a sealed vessel.

Materials:

  • Maleic anhydride (99%)

  • Isobutylene (liquefied)

  • High-pressure reaction vessel (autoclave)

  • Toluene (anhydrous)

Procedure:

  • A high-pressure reaction vessel is charged with maleic anhydride (1.0 equivalent) and a minimal amount of anhydrous toluene to facilitate mixing.

  • The vessel is sealed and purged with nitrogen.

  • Liquefied isobutylene (1.2 equivalents) is introduced into the vessel.

  • The mixture is heated to 200-230°C and maintained at this temperature for 4-8 hours. The pressure inside the vessel will increase significantly.[2]

  • After the reaction period, the vessel is cooled to room temperature, and the excess isobutylene and toluene are carefully vented and removed under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

2.2.2. Lewis Acid-Catalyzed Ene Reaction Protocol

The use of a Lewis acid catalyst can lower the required reaction temperature.[1]

Materials:

  • Maleic anhydride (99%)

  • Isobutylene (liquefied or bubbled gas)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and gas inlet

Procedure:

  • A flame-dried round-bottom flask under a nitrogen atmosphere is charged with maleic anhydride (1.0 equivalent) and anhydrous DCM.

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous aluminum chloride (0.1 equivalents) is added portion-wise with stirring.

  • Isobutylene gas is bubbled through the solution, or liquefied isobutylene (1.2 equivalents) is added slowly while maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

G cluster_thermal Thermal Method cluster_catalyzed Lewis Acid Catalyzed Method T1 Charge autoclave with maleic anhydride & toluene T2 Add liquefied isobutylene T1->T2 T3 Heat to 200-230°C for 4-8 hours T2->T3 T4 Cool and vent T3->T4 T5 Purify product T4->T5 C1 Dissolve maleic anhydride in anhydrous DCM at 0°C C2 Add Lewis acid (e.g., AlCl₃) C1->C2 C3 Add isobutylene C2->C3 C4 Stir at room temperature for 12-24 hours C3->C4 C5 Quench and workup C4->C5 C6 Purify product C5->C6 Start Start->T1 Start->C1

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of this compound are confirmed through various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance White to off-white solid
Melting Point 57-61 °C
Boiling Point 137 °C @ 9 mmHg
CAS Number 18908-20-8
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.8s2H=CH₂ (vinylic protons)
~3.4m1H-CH- (methine proton on the anhydride ring)
~3.0 & ~2.7m2H-CH₂- (methylene protons on the anhydride ring)
~2.5d2H-CH₂- (allylic protons)
~1.7s3H-CH₃ (methyl protons)

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for each carbon environment.

Chemical Shift (ppm)Assignment
~173, ~170C=O (carbonyl carbons of the anhydride)
~140=C< (quaternary vinylic carbon)
~115=CH₂ (terminal vinylic carbon)
~40-CH- (methine carbon on the anhydride ring)
~35-CH₂- (methylene carbon on the anhydride ring)
~33-CH₂- (allylic carbon)
~22-CH₃ (methyl carbon)

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium=C-H stretch (vinylic)
~2980-2850MediumC-H stretch (aliphatic)
~1860 & ~1780StrongC=O stretch (symmetric and asymmetric anhydride)
~1650MediumC=C stretch (alkene)
~1220StrongC-O-C stretch (anhydride)
~900Strong=CH₂ out-of-plane bend

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
154[M]⁺ (Molecular ion)
98[M - C₂H₂O₂]⁺ (Loss of ketene from the anhydride ring)
83[M - C₄H₅O]⁺ (Loss of the propenyl group and a carbonyl)
55[C₄H₇]⁺ (2-methylallyl cation)

Applications in Drug Development

Succinic anhydride and its derivatives are valuable tools in drug development, primarily utilized as linkers to connect a drug molecule to a carrier or to modify the drug's properties.[4][5]

Prodrug and Linker Strategies

The anhydride functionality of this compound can react with hydroxyl or amine groups on a drug molecule to form a succinate ester or amide linkage. This linkage can be designed to be stable under physiological conditions but cleavable under specific conditions, such as the acidic microenvironment of a tumor or the enzymatic activity within a target cell. This allows for the targeted release of the active drug.[6][7]

Polymer-Drug Conjugates

The alkenyl group of this compound can be used as a monomer in polymerization reactions. This allows for the synthesis of polymers with pendant succinic anhydride groups, which can then be conjugated with drugs. These polymer-drug conjugates can improve the solubility, stability, and pharmacokinetic profile of the parent drug.

Signaling Pathway Visualization (Hypothetical)

While there are no specific signaling pathways directly modulated by this compound itself, its use as a linker in targeted drug delivery can be conceptualized in the context of inhibiting a signaling pathway. For example, if a kinase inhibitor is conjugated to a carrier using this linker, the drug would be released at the target site and subsequently inhibit its target kinase, thereby blocking a downstream signaling cascade.

G cluster_delivery Drug Delivery and Release cluster_signaling Intracellular Signaling Cascade Drug_Conjugate Drug-(Linker)-Carrier (Systemic Circulation) Tumor_Microenvironment Tumor Microenvironment (Low pH) Drug_Conjugate->Tumor_Microenvironment Drug_Release Drug Release Tumor_Microenvironment->Drug_Release Kinase Target Kinase Drug_Release->Kinase Inhibits Receptor Receptor Receptor->Kinase Activates Downstream_Protein Downstream Protein Kinase->Downstream_Protein Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Protein->Cellular_Response Leads to

Caption: Hypothetical role in targeted drug delivery and signaling pathway inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in materials science and pharmaceutical applications. Its synthesis via the ene reaction is a well-established, albeit requiring careful control of conditions. The detailed characterization data provided in this guide serves as a valuable resource for researchers working with this compound. Its application as a linker in drug delivery systems highlights a promising area for future research and development, particularly in the design of targeted and controlled-release therapeutics.

References

Spectroscopic and Synthetic Profile of (2-Methyl-2-propenyl)succinic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for (2-Methyl-2-propenyl)succinic anhydride. The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.9s1H=CH₂ (vinylic proton)
~4.7s1H=CH₂ (vinylic proton)
~3.2m1H-CH- (methine proton on the succinic anhydride ring)
~2.8dd1H-CH₂- (diastereotopic proton 'a' on the succinic anhydride ring)
~2.5dd1H-CH₂- (diastereotopic proton 'b' on the succinic anhydride ring)
~2.4d2H-CH₂- (allylic protons)
~1.7s3H-CH₃ (methyl protons)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
~175C=OCarbonyl carbon of the anhydride
~172C=OCarbonyl carbon of the anhydride
~140CQuaternary vinylic carbon
~115CH₂Terminal vinylic carbon (=CH₂)
~40CHMethine carbon on the succinic anhydride ring
~38CH₂Allylic carbon (-CH₂-)
~35CH₂Methylene carbon on the succinic anhydride ring
~22CH₃Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.[1]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3100Weak=C-HStretching
~2950-2850MediumC-H (alkane)Stretching
~1860 & ~1780StrongC=O (anhydride)Symmetric & Asymmetric Stretching
~1650MediumC=CStretching
~1220StrongC-O-C (anhydride)Stretching
~900Medium=CH₂Out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The nominal molecular weight of this compound is 154.16 g/mol .[2]

m/zPossible Fragment Ion
154[M]⁺ (Molecular Ion)
99[M - C₄H₅O]⁺
55[C₄H₇]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the ene reaction between maleic anhydride and isobutylene, followed by an isomerization step. A more direct laboratory synthesis can be adapted from procedures for similar alkenyl succinic anhydrides.

Materials:

  • Maleic anhydride

  • 3-Methyl-1-butene

  • Toluene (or another suitable high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in toluene under an inert atmosphere.

  • Add a molar excess of 3-Methyl-1-butene to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a soluble solid, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

G Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification NMR NMR (1H, 13C) purification->NMR IR FT-IR purification->IR MS Mass Spectrometry purification->MS nmr_analysis Determine C-H Framework (Connectivity, Environment) NMR->nmr_analysis ir_analysis Identify Functional Groups (Anhydride, Alkene) IR->ir_analysis ms_analysis Determine Molecular Weight & Fragmentation MS->ms_analysis structure Confirm Structure of This compound nmr_analysis->structure ir_analysis->structure ms_analysis->structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-2-propenyl)succinic anhydride, also known as methallylsuccinic anhydride, is a cyclic anhydride of a dicarboxylic acid. Its structure, featuring a reactive anhydride ring and an alkenyl group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established principles of organic chemistry. While specific experimental data for this particular anhydride is limited in publicly accessible literature, this document extrapolates from known properties of similar compounds and general reaction mechanisms of anhydrides to provide a thorough technical resource.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some of the presented data are predicted values and should be confirmed by experimental analysis for critical applications. The compound is typically a white to pale-yellow crystalline solid.[1]

PropertyValueSource/Notes
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.16 g/mol [1][2]
CAS Number 18908-20-8, 67762-77-0[1][2]
Appearance White to almost white powder/crystal[3]
Melting Point 57-61 °C[3]
Boiling Point 137 °C at 9 mmHg[2]
267.1 ± 9.0 °C at 760 mmHgPredicted[1]
Density 1.1 ± 0.1 g/cm³Predicted[1]
Solubility Slightly soluble in toluene[1]

Chemical Properties and Reactivity

As a cyclic anhydride, this compound exhibits reactivity characteristic of this functional group, primarily through nucleophilic acyl substitution at the carbonyl carbons. The presence of the methallyl group also allows for reactions typical of alkenes.

Reactivity of the Anhydride Ring

The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its use as a building block in the synthesis of more complex molecules.

  • Hydrolysis: In the presence of water, the anhydride ring slowly opens to form the corresponding dicarboxylic acid, 3-(2-methylprop-2-en-1-yl)succinic acid. This reaction can be accelerated by acid or base catalysis.

  • Alcoholysis: Reaction with alcohols results in the formation of a monoester, where one of the carbonyl groups is converted to an ester and the other to a carboxylic acid.

  • Aminolysis: Amines readily react with the anhydride to yield a monoamide, with the formation of a carboxylic acid at the other end of the chain.

Reactivity of the Alkenyl Group

The 2-methyl-2-propenyl group can undergo typical alkene reactions, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using a vacuum distillation apparatus. For atmospheric pressure, a micro boiling point apparatus using a sealed capillary tube can be employed.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography can be used to determine the purity of this compound. A solution of the compound in a suitable solvent is injected into the GC. The resulting chromatogram will show a major peak for the anhydride and potentially minor peaks for impurities. The purity is calculated based on the relative peak areas.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, the expected spectral features can be predicted based on its structure. Commercial suppliers indicate that the Nuclear Magnetic Resonance (NMR) data conforms to the structure.[3]

  • ¹H NMR: Expected signals would include those for the vinyl protons and the methyl group of the methallyl substituent, as well as protons on the succinic anhydride ring.

  • ¹³C NMR: Resonances for the carbonyl carbons, the double bond carbons, the methyl carbon, and the methylene and methine carbons of the ring are anticipated.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the anhydride C=O stretching vibrations are expected around 1865 cm⁻¹ and 1780 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of CO, CO₂, and fragments from the methallyl chain.

Synthesis

Alkenyl succinic anhydrides are typically synthesized via an ene reaction between an alkene and maleic anhydride. For this compound, this would involve the reaction of isobutylene with maleic anhydride at elevated temperatures.

Applications in Research and Development

Succinic anhydrides, in general, are utilized in various fields, including polymer chemistry and pharmaceuticals.[4] They can act as cross-linking agents for resins and have been explored as linkers in drug delivery systems. However, specific applications of this compound in drug development or its involvement in signaling pathways are not documented in the available literature. Its bifunctional nature, possessing both a reactive anhydride and a polymerizable alkene, suggests potential for the development of functional polymers for biomedical applications.

Visualizations

Experimental Workflow for Purity Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_analysis Data Analysis Sample Solid this compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject sample into GC Dissolve->Inject Separate Separation on column Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Obtain chromatogram Detect->Chromatogram Integrate Integrate peak areas Chromatogram->Integrate Calculate Calculate purity (%) Integrate->Calculate Result Purity Report Calculate->Result

Caption: Workflow for determining the purity of this compound using Gas Chromatography.

General Reaction Pathways

reaction_pathways cluster_hydrolysis Hydrolysis cluster_alcoholysis Alcoholysis cluster_aminolysis Aminolysis Anhydride This compound H2O H₂O Anhydride->H2O ROH R-OH (Alcohol) Anhydride->ROH RNH2 R-NH₂ (Amine) Anhydride->RNH2 Diacid 3-(2-methylprop-2-en-1-yl)succinic acid H2O->Diacid Ring Opening Monoester Monoester ROH->Monoester Ring Opening Monoamide Monoamide RNH2->Monoamide Ring Opening

Caption: General reaction pathways of this compound with common nucleophiles.

References

(2-Methyl-2-propenyl)succinic anhydride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Methyl-2-propenyl)succinic anhydride, a versatile chemical intermediate. The document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as a curing agent for epoxy resins.

Chemical Identity and Properties

This compound, also known as (β-Methallyl)succinic Anhydride, is a dicarboxylic anhydride. Its structure incorporates both a reactive anhydride ring and an alkenyl group, making it a useful building block in organic synthesis and polymer chemistry.

CAS Number: 18908-20-8[1]

Molecular Formula: C₈H₁₀O₃

Molecular Weight: 154.17 g/mol

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 3-(2-methyl-2-propenyl)dihydro-2,5-furandione
Synonyms (β-Methallyl)succinic Anhydride, 4-Methyl-4-pentene-1,2-dicarboxylic Anhydride, Methylpropensuccinicanhydride[1][2]
Appearance White to off-white crystalline powder
Melting Point 58 °C[1]
Boiling Point 137 °C at 9 mmHg[1]
Purity >97%[1]
Storage Conditions Store in a cool, dry place under an inert atmosphere (e.g., Argon)[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the Alder-ene reaction. This reaction involves the addition of an alkene with an allylic hydrogen (the "ene"), such as isobutylene, to an electron-deficient alkene (the "enophile"), in this case, maleic anhydride. The reaction proceeds through a concerted pericyclic mechanism, often at elevated temperatures.

G Synthesis of this compound via Ene Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Isobutylene Isobutylene Conditions High Temperature (e.g., 150-280 °C) Isobutylene->Conditions MaleicAnhydride Maleic Anhydride MaleicAnhydride->Conditions Product This compound Conditions->Product Ene Reaction G Experimental Workflow for Epoxy Curing cluster_prep Preparation cluster_process Processing cluster_final Final Steps A Calculate Formulation (Epoxy, Anhydride, Accelerator) B Preheat Epoxy Resin A->B C Mix Epoxy and Anhydride B->C D Cool Mixture C->D E Add and Mix Accelerator D->E F Degas Mixture (Vacuum Oven) E->F G Pour into Molds F->G H Cure in Oven (e.g., 2h at 100°C) G->H I Post-Cure (e.g., 4h at 150°C) H->I J Cool to Room Temperature I->J K Demold Cured Product J->K

References

An In-depth Technical Guide to the Solubility of (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Methyl-2-propenyl)succinic anhydride. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound, also known as (β-Methallyl)succinic anhydride or 4-Methyl-4-pentene-1,2-dicarboxylic anhydride, is a chemical intermediate with applications in the synthesis of polymers and specialty chemicals. Its molecular structure, featuring both a hydrophilic anhydride group and a hydrophobic alkenyl chain, suggests a nuanced solubility profile that is dependent on the nature of the solvent. Understanding its solubility is crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation development.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions from chemical suppliers and safety data sheets provide some initial guidance:

SolventSolubility Description
TolueneSlightly soluble[1]
Dimethyl sulfoxide (DMSO)Soluble

Based on the structure of this compound and the general solubility principles of related compounds like succinic anhydride, a predicted solubility trend can be inferred. The compound is expected to exhibit greater solubility in polar aprotic solvents that can effectively solvate the anhydride ring without causing hydrolysis. Its solubility in nonpolar solvents is likely to be limited, while its behavior in protic solvents may be complicated by the potential for reaction.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is necessary. The following sections detail a robust methodology for determining the solubility of this compound in various solvents.

The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid. The methodology involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume or mass of the desired solvent to each vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. .

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of organic compounds.

HPLC Method Parameters (Example):

  • Column: A C18 reversed-phase column is often suitable for compounds of this nature.

  • Mobile Phase: A mixture of acetonitrile and water (with or without a buffer like phosphoric acid, depending on the compound's stability and chromatographic behavior).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area (or height) against the concentration. The linearity of the calibration curve should be established (R² > 0.99).

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining solubility can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_vials Add excess solute and solvent to vials agitate Agitate at constant temperature (24-72h) prep_vials->agitate settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.45 µm filter sample->filter quantify Quantify using calibrated HPLC filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Solvent Polarity: The polarity of the solvent plays a critical role. Polar aprotic solvents are expected to be effective at solvating the polar anhydride group.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this increase is compound and solvent-dependent.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. Protic solvents may react with the anhydride, leading to the formation of the corresponding dicarboxylic acid, which would alter the measured solubility.

  • Purity of the Compound: Impurities in the this compound can affect its measured solubility.

Conclusion

References

The Reaction of Itaconic Anhydride with Alkenes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic anhydride, a bio-based five-membered cyclic anhydride, is a versatile building block in organic synthesis. Its reactivity, stemming from the presence of a carbon-carbon double bond conjugated with an anhydride carbonyl group, allows for a variety of reactions with alkenes. This guide provides an in-depth exploration of the primary reaction mechanisms involved: [4+2] cycloaddition (Diels-Alder reaction), ene reaction, and radical polymerization. Understanding these pathways is crucial for leveraging itaconic anhydride in the development of novel polymers, fine chemicals, and pharmaceutical intermediates.

Core Reaction Mechanisms

Itaconic anhydride engages with alkenes through several key mechanistic pathways, each offering unique synthetic possibilities. The specific outcome is highly dependent on the nature of the alkene, reaction conditions such as temperature and catalysts, and the presence of radical initiators.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this concerted, pericyclic reaction, itaconic anhydride acts as a dienophile, reacting with a conjugated diene to form a cyclohexene derivative. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product.

The general mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (itaconic anhydride). The reaction is thermally allowed and often proceeds without the need for a catalyst. However, Lewis acids can be employed to enhance the reaction rate and selectivity by lowering the energy of the dienophile's LUMO.[1]

A notable example is the reaction of itaconic anhydride with furan derivatives. While the Diels-Alder reaction of furans can be thermodynamically unfavorable due to the loss of aromaticity, the reaction with itaconic anhydride can be driven to completion, particularly with substituted furans.[2][3] The reaction with cyclopentadiene, a highly reactive diene, was one of the earliest examples of a Diels-Alder reaction described.

Signaling Pathway for Diels-Alder Reaction

Diels_Alder Itaconic_Anhydride Itaconic Anhydride (Dienophile) Transition_State [4+2] Transition State Itaconic_Anhydride->Transition_State Diene Conjugated Diene Diene->Transition_State Cycloadduct Cyclohexene Adduct Transition_State->Cycloadduct Concerted Cycloaddition Lewis_Acid Lewis Acid (Catalyst) Lewis_Acid->Itaconic_Anhydride Activation

Caption: General schematic of the Diels-Alder reaction of itaconic anhydride.

Ene Reaction

The ene reaction is another pericyclic reaction that can occur between itaconic anhydride and an alkene possessing an allylic hydrogen. This reaction involves the formation of a new sigma bond, the migration of a double bond, and the transfer of a hydrogen atom in a concerted fashion. Itaconic anhydride acts as the "enophile" in this process.

The reaction is typically thermal and proceeds through a six-membered cyclic transition state. The stereochemistry of the ene reaction is predictable, with a preference for a transition state that minimizes steric interactions. For instance, studies on the related maleic anhydride with β-pinene have shown that the reaction proceeds to form an adduct resulting from the transfer of an allylic hydrogen.[4]

Logical Relationship for the Ene Reaction

Ene_Reaction Itaconic_Anhydride Itaconic Anhydride (Enophile) Transition_State Six-membered Transition State Itaconic_Anhydride->Transition_State Alkene Alkene with Allylic Hydrogen (Ene) Alkene->Transition_State Ene_Adduct Ene Adduct Transition_State->Ene_Adduct Concerted [1,5]-H shift

Caption: The concerted mechanism of the ene reaction.

Radical Polymerization

Itaconic anhydride can undergo radical polymerization through its exocyclic double bond. This process can be initiated by thermal or photochemical means in the presence of a radical initiator. Both homopolymerization and copolymerization with a variety of other vinyl monomers are possible.[5][6]

The radical polymerization of itaconic anhydride allows for the incorporation of the reactive anhydride functionality into a polymer backbone. This anhydride unit can then be further modified through reactions with nucleophiles like amines and alcohols to create functional polymers.[7] Copolymerization with electron-donating monomers such as styrene often leads to the formation of alternating copolymers.[7]

It is important to note that at elevated temperatures, itaconic anhydride can isomerize to the thermodynamically more stable citraconic anhydride, which can influence the polymerization process.[8][9]

Experimental Workflow for Radical Polymerization

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Heat or Light Monomer Radical (RM•) Monomer Radical (RM•) Radical (R•)->Monomer Radical (RM•) Addition to Monomer Growing Polymer Chain (RMn•) Growing Polymer Chain (RMn•) Monomer Radical (RM•)->Growing Polymer Chain (RMn•) + (n-1) Monomer Polymer Polymer Growing Polymer Chain (RMn•)->Polymer Combination or Disproportionation Monomer Itaconic Anhydride and/or Comonomer Monomer->Monomer Radical (RM•) Monomer->Growing Polymer Chain (RMn•)

Caption: Key stages of the radical polymerization of itaconic anhydride.

Quantitative Data Summary

The following tables summarize quantitative data from selected reactions of itaconic anhydride with alkenes.

Table 1: Diels-Alder Reaction of Itaconic Anhydride with Furan Derivatives [3]

DieneConditionsTimeConversion (%)endo:exo Ratio
FuranNeat, 23 °C8 h (t1/2)~501:1.6
2,5-DimethylfuranNeat, 23 °C15 min (t1/2)~501:2.3
Furfuryl alcoholNeat, 55 °C24 h>95Single isomer
2-MethylfuranNeat, 23 °C2 h (t1/2)~501.8:1 (major isomers)

Table 2: Radical Homopolymerization of Itaconic Anhydride [7]

InitiatorConditionsTime (h)Conversion (%)Molecular Weight (Mw)
AIBNBulk, 75 °C276> 20,000
Benzoyl PeroxideDioxane, 70 °C2082-

Table 3: Radical Copolymerization of Itaconic Anhydride (ITA) and N-Vinylpyrrolidone (NVP) [10]

Monomer Feed (mol% ITA)Cross-linker (EGDMA)Dose (kGy)Gel Fraction (%)Swelling Ratio (pH 7)
5Present20>90~25
10Present20>90~35
13.7Present20>90~40

Experimental Protocols

Protocol 1: Diels-Alder Reaction of Itaconic Anhydride with Furfuryl Alcohol[3]
  • Reactant Preparation: In a clean, dry reaction vessel, combine equimolar amounts of itaconic anhydride and furfuryl alcohol.

  • Reaction Conditions: Heat the neat mixture at 55 °C with stirring.

  • Monitoring: Monitor the reaction progress by 1H NMR spectroscopy. The reaction is typically complete within 24 hours, leading to the formation of a single crystalline product.

  • Work-up and Purification: Upon completion, the reaction mixture solidifies. The product can be purified by recrystallization from an appropriate solvent system if necessary.

Protocol 2: Radical Homopolymerization of Itaconic Anhydride in Bulk[7]
  • Reactant and Initiator: Place purified itaconic anhydride in a reaction tube equipped with a magnetic stirrer. Add a radical initiator, such as azobisisobutyronitrile (AIBN), typically at a concentration of 0.1-1 mol%.

  • Inert Atmosphere: Seal the tube and degas the contents by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization. Backfill with an inert gas such as nitrogen or argon.

  • Polymerization: Immerse the reaction tube in a preheated oil bath at 75 °C and stir for the desired reaction time (e.g., 2 hours).

  • Isolation and Purification: After the specified time, cool the reaction mixture. The resulting polymer is typically a solid. Dissolve the polymer in a suitable solvent (e.g., acetone) and precipitate it into a non-solvent (e.g., methanol or diethyl ether) to remove unreacted monomer and initiator fragments.

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Protocol 3: Radical Copolymerization of Itaconic Anhydride and N-Vinylpyrrolidone[10]
  • Monomer Solution Preparation: Prepare a solution of N-vinylpyrrolidone, itaconic anhydride, and a cross-linking agent like ethylene glycol dimethacrylate (EGDMA) in deionized water. The molar ratios of the components can be varied to achieve desired hydrogel properties.

  • Degassing: Transfer the reaction mixture into glass ampoules, seal with septa, and purge with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the sealed ampoules with a gamma-ray source (e.g., a 60Co source) at a specific dose rate and total dose at ambient temperature to initiate polymerization and cross-linking.

  • Hydrogel Isolation and Purification: After irradiation, break the ampoules and cut the resulting hydrogel into discs. Wash the hydrogel discs extensively with deionized water for several days to remove any unreacted monomers and soluble oligomers.

  • Drying and Characterization: Dry the purified hydrogels in a vacuum oven at a controlled temperature until a constant weight is achieved. The dried hydrogels can then be characterized for their swelling behavior and other properties.

Conclusion

The reactions of itaconic anhydride with alkenes provide a rich and diverse field of study with significant potential for the synthesis of functional materials and complex molecules. The Diels-Alder and ene reactions offer precise control over stereochemistry for the creation of cyclic compounds, while radical polymerization provides a pathway to a wide array of functional polymers. The choice of reaction pathway is dictated by the specific alkene substrate and the reaction conditions employed. Further exploration of these mechanisms, particularly with a wider range of alkene partners and catalytic systems, will undoubtedly lead to new and valuable applications for this versatile bio-based monomer.

References

An In-depth Technical Guide to the Discovery and History of (2-Methyl-2-propenyl)succinic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-2-propenyl)succinic anhydride, a derivative of succinic anhydride, serves as a versatile building block in organic synthesis. Its historical roots lie in the broader exploration of alkenyl succinic anhydrides (ASAs) for industrial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound and its derivatives. A significant focus is placed on the synthesis and potential therapeutic applications of its N-substituted succinimide derivatives, which have shown promise in various pharmacological areas, including as anticonvulsant, anti-inflammatory, and anti-diabetic agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the exploration of this chemical class for drug discovery and development.

Discovery and History

The specific discovery of this compound is not well-documented in dedicated historical accounts. However, its origins can be traced back to the early 20th-century exploration of a broader class of compounds known as alkenyl succinic anhydrides (ASAs). A seminal patent from 1936 described the reaction of maleic anhydride with unsaturated hydrocarbons found in the "cracked distillate" of petroleum to produce ASAs.[1] These early investigations were primarily focused on industrial applications such as lubricants and rust inhibitors.

The synthesis of this compound is a direct application of the ene reaction, a well-established reaction in organic chemistry, between maleic anhydride and isobutylene (2-methylpropene). The development and understanding of the ene reaction have been crucial to the synthesis of a wide variety of ASAs, including the title compound.

The primary significance of this compound in the context of drug development lies in its ability to serve as a precursor to a variety of derivatives, most notably N-substituted succinimides. The succinimide moiety is a well-recognized pharmacophore present in numerous approved drugs, particularly anticonvulsants. This has spurred interest in synthesizing novel succinimide derivatives from various succinic anhydrides, including this compound, to explore their therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
CAS Number 18908-20-8[2]
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.17 g/mol
Appearance White to very pale-yellow powder/crystal[2]
Melting Point 58 °C
Boiling Point 137 °C at 9 mmHg
Density (Predicted) 1.1 ± 0.1 g/cm³
Solubility Slightly soluble in toluene[2]
Purity >97.0% (GC)

Synthesis of this compound

The primary method for the synthesis of this compound is the ene reaction between isobutylene and maleic anhydride. This reaction is typically carried out at elevated temperatures and pressures.

General Experimental Protocol: Ene Reaction

Materials:

  • Maleic anhydride

  • Isobutylene (liquefied gas)

  • High-pressure reactor equipped with a stirrer and temperature control

  • Solvent (e.g., xylene, optional)

  • Polymerization inhibitor (e.g., hydroquinone, optional)

Procedure:

  • The high-pressure reactor is charged with maleic anhydride and, if used, a solvent and a polymerization inhibitor.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen).

  • Liquefied isobutylene is introduced into the reactor in a molar excess (e.g., 1.5 to 5 moles per mole of maleic anhydride).[3]

  • The mixture is heated to a temperature in the range of 180-250 °C with constant stirring.[3]

  • The reaction is allowed to proceed for several hours (e.g., 2 to 8 hours).[3]

  • After the reaction is complete, the reactor is cooled to room temperature.

  • Excess isobutylene is carefully vented or recovered.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure.

Note: This is a general procedure and may require optimization for specific scales and equipment.

Synthesis of N-Substituted Succinimide Derivatives

A key application of this compound in drug discovery is its conversion to N-substituted succinimides. This is typically achieved by reaction with a primary amine, followed by cyclodehydration.

General Experimental Protocol: Synthesis of N-Aryl Succinimides

Materials:

  • This compound

  • Substituted aromatic or aliphatic amine

  • Acetic acid

  • Zinc powder (for one-pot synthesis) or a dehydrating agent (e.g., acetic anhydride)

Procedure (One-Pot Method): [4]

  • The desired amine (1 equivalent) is dissolved in glacial acetic acid.

  • This compound (1.1 equivalents) is added to the solution with stirring at room temperature.

  • After a short period of stirring (e.g., 10 minutes), zinc powder (2 mole equivalents) is added. An exothermic reaction may be observed.

  • The reaction mixture is stirred for an additional 1-2 hours, maintaining a moderately elevated temperature (e.g., 55 °C).

  • After cooling to room temperature, any unreacted zinc is removed by filtration.

  • The filtrate is poured onto crushed ice, leading to the precipitation of the N-substituted succinimide derivative.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Potential Therapeutic Applications of this compound Derivatives

The succinimide ring is a key structural motif in a number of clinically used drugs. This suggests that derivatives of this compound could possess a range of biological activities. Table 2 summarizes some of the reported pharmacological activities of succinimide derivatives.

Therapeutic AreaReported ActivityExample of Screening MethodReferences
Anticonvulsant Inhibition of seizures in animal modelsMaximal Electroshock (MES) test, Pentylenetetrazole (PTZ) test[5][6]
Anti-inflammatory Inhibition of inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX)In vitro enzyme inhibition assays[7][8]
Anti-diabetic Inhibition of α-amylase and α-glucosidaseIn vitro enzyme inhibition assays, in vivo animal models[9][10]
Antioxidant Radical scavenging activityDPPH radical scavenging assay[11]
Antimicrobial Inhibition of bacterial and fungal growthBroth microdilution method
Antitumor Cytotoxicity against cancer cell linesMTT assay

Experimental Protocols for Biological Evaluation

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Animals: Male mice (e.g., NMRI strain, 20-25 g).[5]

Procedure: [5][6]

  • Test compounds are dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).[5]

  • Animals are administered the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[5]

  • A control group receives the vehicle alone.

  • After a predetermined time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal or ear-clip electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

  • Neurotoxicity can be assessed using the rotarod test.[5]

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

Objective: To determine the ability of a test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Procedure (General): [8]

  • The assay is typically performed in a multi-well plate format.

  • The reaction mixture contains a buffer, the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37 °C).

  • The reaction is stopped, and the amount of product (e.g., prostaglandin E₂) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control without the inhibitor.

  • The IC₅₀ (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Synthesis of this compound

Synthesis_Anhydride cluster_reactants Reactants cluster_reaction Ene Reaction cluster_product Product Maleic_Anhydride Maleic Anhydride Ene_Reaction Heat (180-250 °C) Maleic_Anhydride->Ene_Reaction Isobutylene Isobutylene Isobutylene->Ene_Reaction Target_Anhydride (2-Methyl-2-propenyl)succinic Anhydride Ene_Reaction->Target_Anhydride

Caption: Synthesis of this compound via the ene reaction.

Synthesis of N-Substituted Succinimide Derivatives

Synthesis_Succinimide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Anhydride (2-Methyl-2-propenyl)succinic Anhydride Reaction Acetic Acid, Zinc Powder Anhydride->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Succinimide N-Substituted (2-Methyl-2-propenyl)succinimide Reaction->Succinimide

Caption: General synthesis of N-substituted succinimide derivatives.

Drug Discovery Workflow for Succinimide Derivatives

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Preclinical Screening cluster_optimization Lead Optimization cluster_candidate Candidate Selection Synthesis Synthesis of Succinimide Library Characterization Purification & Structural Analysis Synthesis->Characterization In_Vitro In Vitro Biological Assays (e.g., Enzyme Inhibition) Characterization->In_Vitro In_Vivo In Vivo Animal Models (e.g., MES, PTZ) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Op Lead Optimization SAR->Lead_Op Lead_Op->Synthesis Iterative Synthesis Candidate Preclinical Drug Candidate Lead_Op->Candidate

Caption: A potential workflow for the discovery of drug candidates from succinimide derivatives.

References

An In-Depth Technical Guide on Potential Research Areas for (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methyl-2-propenyl)succinic anhydride, also known as isobutenylsuccinic anhydride (IMSA), is a versatile chemical intermediate with significant potential in the development of novel materials for biomedical applications. Its structure, featuring a reactive anhydride ring and a polymerizable alkenyl group, allows for a diverse range of chemical modifications and polymer syntheses. This guide explores promising research avenues for this compound, particularly in the fields of drug delivery and bioconjugation, providing a technical overview for professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and predicting its reactivity in various chemical transformations.

PropertyValueReference
CAS Number 67762-77-0[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance Colorless solid[1]
Boiling Point 267.1 ± 9.0 °C at 760 mmHg (Predicted)[1]
Melting Point 58 °C[2]
Density 1.1 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 120.7 ± 15.9 °C (Predicted)[1]

Polymer Synthesis and Modification: A Gateway to Advanced Materials

The dual functionality of this compound makes it an excellent monomer for the synthesis of functional polymers. The alkenyl group can participate in free-radical polymerization, while the anhydride group offers a site for post-polymerization modification.

Synthesis of Amphiphilic Copolymers for Drug Encapsulation

Amphiphilic block and graft copolymers are of significant interest for drug delivery as they can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within their core.[3] this compound can be utilized to create such structures.

Potential Research Workflow:

G cluster_synthesis Copolymer Synthesis cluster_micellization Self-Assembly cluster_application Application IMSA This compound Polymerization Free Radical Polymerization IMSA->Polymerization HydrophilicMonomer Hydrophilic Monomer (e.g., PEGMA) HydrophilicMonomer->Polymerization AmphiphilicCopolymer Amphiphilic Copolymer Polymerization->AmphiphilicCopolymer SelfAssembly Self-Assembly in Aqueous Solution AmphiphilicCopolymer->SelfAssembly Micelles Drug-Loaded Micelles SelfAssembly->Micelles ControlledRelease Controlled Drug Release Micelles->ControlledRelease Drug Hydrophobic Drug Drug->SelfAssembly

Workflow for amphiphilic copolymer synthesis and drug encapsulation.

Experimental Protocol: Synthesis of an Amphiphilic Copolymer

A detailed protocol for the synthesis of a copolymer of this compound and a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) is outlined below.

  • Materials: this compound, PEGMA, azobisisobutyronitrile (AIBN) as initiator, and anhydrous 1,4-dioxane as solvent.

  • Procedure:

    • In a flame-dried Schlenk flask, dissolve this compound and PEGMA in desired molar ratios in anhydrous 1,4-dioxane.

    • Add AIBN (1 mol% with respect to total monomers).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.

    • Precipitate the resulting polymer in cold diethyl ether and dry under vacuum.

  • Characterization: The copolymer structure can be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

Modification of Natural Polymers for Enhanced Biocompatibility and Functionality

Natural polymers such as polysaccharides (e.g., chitosan, starch) and proteins are attractive for biomedical applications due to their biocompatibility and biodegradability.[4] The anhydride group of this compound can readily react with the hydroxyl and amine groups present in these biopolymers to introduce new functionalities.[5][6]

Reaction Scheme:

G Biopolymer Biopolymer (e.g., Chitosan with -NH2, -OH groups) Reaction Ring-Opening Reaction Biopolymer->Reaction IMSA This compound IMSA->Reaction ModifiedBiopolymer Modified Biopolymer with Pendant Carboxylic Acid and Alkenyl Groups Reaction->ModifiedBiopolymer

Modification of a biopolymer with this compound.

This modification introduces carboxylic acid groups, which can enhance water solubility and provide sites for further conjugation, and alkenyl groups for potential crosslinking or "click" chemistry reactions.

Experimental Protocol: Modification of Chitosan

  • Materials: Chitosan, this compound, 1% acetic acid solution, and acetone.

  • Procedure:

    • Dissolve chitosan in a 1% acetic acid solution.

    • Add a solution of this compound in acetone dropwise to the chitosan solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 12 hours.

    • Precipitate the modified chitosan by adjusting the pH to 9 with NaOH.

    • Wash the precipitate with water and ethanol and dry under vacuum.[7]

  • Characterization: The degree of substitution can be determined by titration of the newly introduced carboxylic acid groups or by ¹H NMR spectroscopy.

Bioconjugation and Drug Targeting

The reactive anhydride moiety of this compound is an excellent tool for bioconjugation, allowing for the covalent attachment of drugs, targeting ligands, or imaging agents to polymers or other biomolecules.

Covalent Drug Attachment for Controlled Release

Drugs containing hydroxyl or amine groups can be conjugated to polymers functionalized with this compound through an ester or amide linkage, respectively. This creates a prodrug system where the drug is released upon hydrolysis of the linker.[8]

Quantitative Data: Drug Loading and Release

The efficiency of drug conjugation and the subsequent release kinetics are critical parameters. Table 2 provides representative data for drug loading and release from anhydride-modified polymers, extrapolated from studies on similar systems.

Polymer SystemDrugDrug Loading (%)Release KineticsReference
Maleic anhydride-grafted-chitosan filmCurcumin~5-15 (estimated)First-order release[5]
Poly(anhydride-co-imide)--pH-responsive[9]
Anhydride-modified acrylic polymersIbuprofenUp to 30Hydrolysis-dependent (1-5 days)[10]

Experimental Protocol: Drug Conjugation to a Polymer

  • Materials: A polymer with pendant succinic anhydride groups (synthesized as described in section 1.1), a drug with a primary amine or hydroxyl group, and a suitable aprotic solvent (e.g., DMSO).

  • Procedure:

    • Dissolve the polymer in the aprotic solvent.

    • Add the drug to the polymer solution. A catalyst such as 4-dimethylaminopyridine (DMAP) may be added for esterification reactions.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and catalyst.

  • Characterization: Successful conjugation can be confirmed by UV-Vis spectroscopy (if the drug has a chromophore), FTIR, and NMR. The drug loading content can be quantified using a calibration curve based on the drug's absorbance or by cleaving the drug from the polymer and analyzing the supernatant.[8]

Surface Functionalization for Targeted Delivery

Polymers or nanoparticles functionalized with this compound can be further modified with targeting ligands (e.g., antibodies, peptides, folic acid) to enhance their accumulation at specific sites in the body, such as tumor tissues.

Conceptual Pathway for Targeted Drug Delivery:

G cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery Polymer Polymer with pendant anhydride Conjugation1 Drug Conjugation Polymer->Conjugation1 Drug Drug Drug->Conjugation1 Ligand Targeting Ligand (e.g., Folic Acid) Conjugation2 Ligand Conjugation Ligand->Conjugation2 Conjugation1->Conjugation2 TargetedNanoparticle Targeted Drug-Loaded Nanoparticle Conjugation2->TargetedNanoparticle Injection Systemic Administration TargetedNanoparticle->Injection Targeting Targeted Accumulation at Tumor Site Injection->Targeting Uptake Cellular Uptake Targeting->Uptake

Conceptual workflow for targeted drug delivery using a functionalized nanoparticle.

Biocompatibility and Cytotoxicity

For any material to be used in biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is essential.

Biocompatibility of Related Polymers

Studies on maleic anhydride copolymers have generally indicated good biocompatibility, with toxicity often being dependent on the molecular weight and the nature of the comonomer.[11][12] It is crucial to perform in vitro and in vivo studies to assess the safety of new polymers derived from this compound.

Quantitative Data: Cytotoxicity of Maleic Anhydride Copolymers

CopolymerCell LineCytotoxicity MetricResultReference
MA-Vinyl AcetateK56250% in vitro cytotoxicityDependent on molecular weight[11]
MA-Methyl MethacrylateK56250% in vitro cytotoxicityDependent on molecular weight[11]
MA-StyreneK562Average tumor regressionUp to 68%[11]
Poly(anhydride-co-imides)Osteoblast-like cellsCell viabilityNormal morphology and proliferation[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Materials: A cell line of interest (e.g., HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the polymer for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of polymer that inhibits 50% of cell growth) can be calculated.

Conclusion

This compound presents a wealth of opportunities for research and development in the biomedical field. Its versatile chemistry allows for the creation of a wide array of functional polymers, bioconjugates, and drug delivery systems. Key research areas include the development of amphiphilic copolymers for drug encapsulation, the modification of natural biopolymers to create novel biomaterials, and the synthesis of targeted drug delivery systems. Rigorous characterization of the physicochemical properties, biocompatibility, and efficacy of these new materials will be paramount in translating their potential from the laboratory to clinical applications. This guide provides a foundational framework to inspire and direct future research in this exciting area.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Methyl-2-propenyl)succinic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Methyl-2-propenyl)succinic anhydride in the synthesis of various polymers. This versatile monomer, featuring both a reactive anhydride ring and a polymerizable methallyl group, offers a gateway to a range of polymeric structures with tunable properties. The following sections detail its application in polyester synthesis through polycondensation and ring-opening polymerization, as well as its role as a curing agent for epoxy resins.

Chemical Structure and Properties

This compound is a cyclic anhydride with the following chemical structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18908-20-8[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [2]
Appearance White to almost white powder/crystal
Melting Point 58 °C[1]
Boiling Point 137 °C at 9 mmHg[1]
Purity >97.0%[1]

Application 1: Synthesis of Polyesters via Polycondensation with Diols

This compound can undergo polycondensation with a variety of diols to produce unsaturated polyesters. The pendant methallyl group is available for subsequent cross-linking or functionalization.

polycondensation cluster_reactants Reactants cluster_process Process cluster_product Product Monomer (2-Methyl-2-propenyl)succinic Anhydride Mixing Melt Mixing Monomer->Mixing Diol Diol (e.g., 1,4-Butanediol) Diol->Mixing Heating Heating under Inert Atmosphere (e.g., 150-180°C) Mixing->Heating Vacuum Application of Vacuum (to remove water) Heating->Vacuum Polyester Unsaturated Polyester Vacuum->Polyester

Caption: Workflow for polyester synthesis via polycondensation.

Experimental Protocol: Polycondensation of this compound with 1,4-Butanediol

This protocol is a general guideline based on established procedures for polyester synthesis from succinic anhydride and diols.[3][4]

Materials:

  • This compound

  • 1,4-Butanediol

  • Catalyst (e.g., titanium tetraisopropoxide, p-toluenesulfonic acid)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Charging the Reactor: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a distillation outlet, add equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 mol% relative to the anhydride).

  • Esterification Step: Heat the mixture under a slow stream of nitrogen gas to 150-180°C with constant stirring. Water will be produced and should be collected in the receiving flask. This step is typically carried out for 2-4 hours.

  • Polycondensation Step: Gradually apply a vacuum (to <1 mbar) while increasing the temperature to 180-220°C. Continue the reaction for another 4-8 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

  • Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polyester in chloroform and precipitate it in an excess of cold methanol.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Table 2: Expected Properties of Polyesters from this compound and Diols

Note: These are estimated values based on data for similar poly(alkylene succinate)s. Actual properties will depend on the specific diol used and the final molecular weight.

PropertyExpected Range
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) -50 to 0 °C
Melting Temperature (Tm) 40 to 100 °C

Application 2: Synthesis of Polyesters via Ring-Opening Polymerization with Epoxides

The anhydride ring of this compound can be opened by epoxides in the presence of a suitable catalyst to form polyesters. This method allows for the synthesis of polymers with alternating monomer units.

rop cluster_reactants Reactants cluster_process Process cluster_product Product Anhydride (2-Methyl-2-propenyl)succinic Anhydride Polymerization Bulk or Solution Polymerization (e.g., 80-120°C) Anhydride->Polymerization Epoxide Epoxide (e.g., Propylene Oxide) Epoxide->Polymerization Catalyst Catalyst (e.g., Lewis Acid/Base) Catalyst->Polymerization Polyester Alternating Polyester Polymerization->Polyester

Caption: Workflow for polyester synthesis via ring-opening polymerization.

Experimental Protocol: Ring-Opening Polymerization of this compound with Propylene Oxide

This is a representative protocol based on the ring-opening copolymerization of succinic anhydride and epoxides.[5]

Materials:

  • This compound

  • Propylene oxide (freshly distilled)

  • Catalyst system (e.g., aluminum isopropoxide, or a Lewis pair such as triethyl borane and a phosphine)

  • Anhydrous toluene (if solution polymerization is desired)

  • Methanol

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Temperature-controlled oil bath

  • Syringes for monomer and catalyst transfer

Procedure:

  • Reactor Setup: In a glovebox or under a Schlenk line, add the catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: Add this compound and anhydrous toluene (if applicable) to the flask. Stir until the anhydride is dissolved.

  • Initiation: Add the freshly distilled propylene oxide to the reaction mixture via syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically 12-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or GPC.

  • Termination and Purification: Cool the reaction to room temperature and quench the reaction by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Drying: Filter the polymer and dry it under vacuum at 40-50°C.

Table 3: Expected Properties of Polyesters from Ring-Opening Polymerization

Note: These are estimated values based on data for similar alternating polyesters. Actual properties will be highly dependent on the catalyst system and reaction conditions.

PropertyExpected Range
Number Average Molecular Weight (Mn) 5,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.5
Glass Transition Temperature (Tg) 10 to 60 °C

Application 3: Curing Agent for Epoxy Resins

This compound can be used as a hardener for epoxy resins. The anhydride ring reacts with the epoxy groups, and the methallyl group can participate in further cross-linking reactions, leading to a densely cross-linked network.

curing cluster_components Components cluster_process Process cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Mixing Homogeneous Mixing Epoxy->Mixing Anhydride (2-Methyl-2-propenyl)succinic Anhydride (Curing Agent) Anhydride->Mixing Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Mixing Curing Thermal Curing (e.g., 100-150°C) Mixing->Curing PostCuring Post-Curing (e.g., 150-200°C) Curing->PostCuring CrosslinkedResin Cross-linked Epoxy Resin PostCuring->CrosslinkedResin

Caption: Workflow for curing epoxy resins.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This is a general procedure for anhydride curing of epoxy resins.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Mold release agent

Equipment:

  • Beaker or mixing cup

  • Stirring rod or mechanical mixer

  • Vacuum oven or desiccator for degassing

  • Oven for curing and post-curing

  • Molds for sample preparation

Procedure:

  • Resin and Curing Agent Preparation: Preheat the epoxy resin to 60-80°C to reduce its viscosity.

  • Mixing: In a mixing cup, combine the preheated epoxy resin with the stoichiometric amount of this compound. The stoichiometric ratio can be calculated based on the epoxy equivalent weight of the resin and the molecular weight of the anhydride.

  • Accelerator Addition: Add the accelerator (typically 0.5-2 parts per hundred parts of resin) to the mixture.

  • Homogenization: Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Degassing: Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into pre-treated molds and cure in an oven. A typical curing cycle would be 2-4 hours at 100-120°C.

  • Post-Curing: For optimal properties, post-cure the samples at a higher temperature, for example, 2-4 hours at 150-180°C.

  • Cooling: Allow the samples to cool slowly to room temperature to avoid internal stresses.

Table 4: Expected Properties of Epoxy Resins Cured with this compound

Note: These properties are representative and will vary depending on the specific epoxy resin, curing cycle, and the presence of any fillers or additives.

PropertyExpected Value
Glass Transition Temperature (Tg) 120 - 180 °C
Tensile Strength 60 - 90 MPa
Tensile Modulus 2.5 - 3.5 GPa
Flexural Strength 100 - 150 MPa

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

These application notes are intended to provide a starting point for researchers. The specific reaction conditions and resulting polymer properties may need to be optimized for each particular application.

References

Application of (2-Methyl-2-propenyl)succinic Anhydride as a Crosslinking Agent: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-2-propenyl)succinic anhydride, also known as (β-Methallyl)succinic anhydride or 4-Methyl-4-pentene-1,2-dicarboxylic anhydride, is a chemical compound with the molecular formula C₈H₁₀O₃. Its structure features a reactive anhydride ring and a polymerizable methallyl group, suggesting its potential as a versatile building block in polymer chemistry. In theory, this dual functionality could allow it to act as a crosslinking agent in the formation of hydrogels and other polymeric matrices for applications such as drug delivery and tissue engineering. The anhydride group can react with hydroxyl or amine groups on polymer backbones, while the methallyl group can participate in free-radical polymerization.

Despite its promising chemical structure, a comprehensive review of currently available scientific literature and patents reveals a significant lack of specific applications for this compound as a crosslinking agent for hydrogels in the fields of drug delivery and biomaterials. While the compound is commercially available and has been mentioned in patents related to non-aqueous electrolyte solutions for batteries, detailed protocols and characterization data for its use in biomedical applications are not present in the reviewed literature.

This document outlines the known properties of this compound and provides a hypothetical framework for its application as a crosslinking agent, based on the known chemistry of similar compounds. It is important to note that the experimental protocols and potential outcomes described herein are theoretical and would require experimental validation.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 18908-20-8
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 58-61 °C
Boiling Point 137 °C at 9 mmHg
Synonyms (β-Methallyl)succinic anhydride, 4-Methyl-4-pentene-1,2-dicarboxylic anhydride

Theoretical Application as a Crosslinking Agent: A Proposed Workflow

Given the absence of specific literature, a logical workflow for investigating the potential of this compound as a crosslinking agent for hydrogels can be proposed. This workflow is based on established methods for hydrogel synthesis and characterization using other anhydride and vinyl-containing crosslinkers.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Crosslinking cluster_2 Phase 3: Characterization A Polymer Selection (e.g., PVA, Polysaccharide) B Reaction with this compound A->B C Purification of Functionalized Polymer B->C D Initiator Addition (Photo or Thermal) C->D E UV Irradiation or Heating D->E F Hydrogel Formation E->F G Swelling Studies F->G H Mechanical Testing F->H I Drug Loading & Release G->I H->I

Caption: Proposed experimental workflow for hydrogel synthesis and characterization.

Hypothetical Experimental Protocols

The following protocols are hypothetical and would need to be optimized for any specific polymer system.

Protocol 1: Functionalization of a Polysaccharide with this compound

Objective: To introduce the methallyl functionality onto a polymer backbone via the anhydride reaction.

Materials:

  • Polysaccharide (e.g., Dextran, Hyaluronic Acid)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the polysaccharide in anhydrous DMSO to a final concentration of 2% (w/v).

  • Add this compound (e.g., 0.5 to 2 molar equivalents with respect to the polymer's hydroxyl groups) and a catalytic amount of DMAP to the polymer solution.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Quench the reaction by adding a small amount of water.

  • Purify the functionalized polymer by extensive dialysis against deionized water for 3-5 days, changing the water frequently.

  • Freeze-dry the purified solution to obtain the functionalized polymer as a solid.

  • Characterize the degree of substitution using ¹H NMR spectroscopy.

Protocol 2: Photo-Crosslinking of the Functionalized Polymer to Form a Hydrogel

Objective: To form a hydrogel by polymerizing the methallyl groups.

Materials:

  • Functionalized polymer from Protocol 1

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the functionalized polymer in PBS to the desired concentration (e.g., 5-10% w/v).

  • Add the photoinitiator to a final concentration of 0.05-0.1% (w/v) and dissolve completely.

  • Pipette the solution into a mold (e.g., between two glass plates with a spacer).

  • Expose the solution to UV light for a specified time (e.g., 5-15 minutes) to induce crosslinking.

  • Carefully remove the resulting hydrogel from the mold and wash with PBS to remove any unreacted components.

Potential Signaling Pathways for Investigation

Should hydrogels crosslinked with this compound be developed for drug delivery, their interaction with cells could be investigated through various signaling pathways. For instance, if a drug targeting cell proliferation were encapsulated, its effect on the MAPK/ERK pathway could be a key area of study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Drug Released Drug Drug->Receptor Inhibition/Activation Hydrogel Hydrogel Matrix Hydrogel->Drug Release

Caption: MAPK/ERK signaling pathway, a potential target for released drugs.

Conclusion

While this compound possesses a chemical structure that suggests its utility as a crosslinking agent, there is a clear gap in the scientific literature regarding its application in hydrogel formation for drug delivery and biomaterials. The protocols and pathways described above are hypothetical and intended to serve as a starting point for researchers interested in exploring the potential of this compound. Further experimental investigation is necessary to validate these proposed methods and to characterize the properties of any resulting materials. Researchers are encouraged to build upon the foundational chemistry of anhydrides and vinyl-containing monomers to pioneer new applications for this molecule.

Application Notes: (2-Methyl-2-propenyl)succinic Anhydride in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methyl-2-propenyl)succinic anhydride is a functionalized monomer poised for the development of advanced biodegradable polymers. Its structure combines a cyclic anhydride, suitable for ring-opening polymerization to form a polyester backbone, with a pendant methallyl (2-methyl-2-propenyl) group. This pendant reactive group is the key to creating functional materials. The polyester backbone, rich in ester linkages, ensures the material's biodegradability through hydrolysis.[1] The methallyl side chains provide sites for post-polymerization modification, most notably for cross-linking, which can be used to create biodegradable hydrogels or thermosets.[2][3]

These resulting cross-linked networks are highly valuable in the biomedical and pharmaceutical fields. For instance, biodegradable hydrogels can be engineered for controlled drug delivery, where the polymer matrix encapsulates a therapeutic agent and releases it as the matrix degrades.[3] They can also serve as temporary scaffolds in tissue engineering, providing structural support for cell growth and tissue regeneration before being safely resorbed by the body.[1] The ability to tune properties such as degradation rate, swelling ratio, and mechanical strength by adjusting the cross-link density makes this monomer a versatile building block for tailor-made biomaterials.

Monomer Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 18908-20-8[4]
Synonyms (β-Methallyl)succinic Anhydride; 3-(2-methyl-2-propenyl)dihydro-2,5-furandione[4]
Molecular Formula C₈H₁₀O₃[4]
Molecular Weight 154.16 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 58 °C[4]
Boiling Point 137 °C / 9 mmHg[4]

Experimental Protocols

Protocol 1: Synthesis of Functional Linear Polyester

This protocol details the synthesis of a linear, functional polyester, poly(1,4-butylene-(2-methyl-2-propenyl)succinate), via a two-stage melt polycondensation reaction, a common and effective method for producing high molecular weight polyesters.[5][6]

Reaction Scheme

crosslinking cluster_before Before UV cluster_after After UV p1 ~~~CH2-CH(R)-COO-Bu-OOC-CH2-CH(R)-COO~~~ p2 ~~~CH2-CH(R)-COO-Bu-OOC-CH2-CH(R)-COO~~~ p3 ~~~CH2-CH(R)-COO-Bu-OOC-CH2-CH(R)-COO~~~ net ~~~ ~~~ ~~~ p2->net:p2  UV Light    Photoinitiator   note1 R = -CH2-C(CH3)=CH2 (Pendant Methallyl Groups) net:p1->net:p2 net:p2->net:p3 note2 Cross-linked 3D Network workflow cluster_synthesis Synthesis & Fabrication cluster_char Characterization start Monomers: This compound + 1,4-Butanediol poly Melt Polycondensation (Protocol 1) start->poly purify_poly Purification (Precipitation) poly->purify_poly linear_poly Functional Linear Polyester purify_poly->linear_poly crosslink Photo-Crosslinking (Protocol 2) linear_poly->crosslink char_poly Polyester Characterization: - NMR, FTIR (Structure) - GPC (Molar Mass) - DSC, TGA (Thermal) linear_poly->char_poly hydrogel Biodegradable Hydrogel crosslink->hydrogel char_hydrogel Hydrogel Characterization: - Swelling Studies - Rheology (Mechanical) - Degradation Test hydrogel->char_hydrogel

References

Surface Modification of Nanoparticles with (2-Methyl-2-propenyl)succinic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using (2-Methyl-2-propenyl)succinic anhydride. This modification introduces a reactive methacryloyl group and a carboxylic acid moiety onto the nanoparticle surface, enabling a wide range of subsequent functionalizations and applications in drug delivery, biomaterials, and diagnostics.

Introduction

Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for specific biomedical applications. This compound is a versatile reagent that reacts with nanoparticles presenting surface hydroxyl or amine groups. The anhydride ring opens to form a stable ester or amide bond, respectively, leaving a pendant carboxylic acid and a terminal double bond. This dual functionality allows for further covalent conjugation, polymerization, and electrostatic interactions, thereby enhancing biocompatibility, stability, and targeting capabilities.

Key Advantages of this compound Modification:

  • Introduction of Reactive Moieties: Provides a terminal methacrylate group for polymerization and a carboxylic acid for bioconjugation.

  • Enhanced Hydrophilicity and Dispersibility: The introduced carboxyl groups can increase the hydrophilicity and colloidal stability of nanoparticles in aqueous media.

  • pH-Responsive Behavior: The carboxylic acid groups provide a pH-sensitive charge, which can be exploited for stimuli-responsive drug delivery.

  • Versatility: Applicable to a wide range of nanoparticles, including those based on polysaccharides (e.g., starch, cellulose, phytoglycogen), silica, and metal oxides.[1][2][3][4]

Applications

The unique properties of nanoparticles modified with this compound open up numerous application avenues:

  • Drug Delivery: The modified nanoparticles can serve as carriers for therapeutic agents.[5][6] The polymer shell formed by the methacrylate groups can be designed for controlled and targeted drug release.[7] The negative surface charge from the carboxyl groups can prevent non-specific uptake by cells with negatively charged membranes.[8]

  • Enhanced Hydrophobicity and Emulsification: By reacting with hydroxyl groups on hydrophilic nanoparticles, the anhydride introduces a more hydrophobic character, improving their dispersibility in nonpolar solvents and compatibility with hydrophobic polymers.[4][9] This makes them suitable as stabilizers for oil-in-water emulsions.[4]

  • Biomaterial Scaffolds and Hydrogels: The methacrylate groups can be polymerized to form cross-linked hydrogel networks around the nanoparticle core. These can be used as scaffolds for tissue engineering or as injectable drug delivery systems.

  • Bioimaging and Diagnostics: The nanoparticle core can be a quantum dot or a metal nanoparticle for imaging, while the shell can be functionalized with targeting ligands via the carboxylic acid groups for specific cell or tissue imaging.[7]

Experimental Protocols

This section provides a general protocol for the surface modification of hydroxyl-functionalized nanoparticles with this compound in an aqueous medium. The reaction conditions may require optimization based on the specific type of nanoparticle.

Materials and Reagents
  • Nanoparticles with surface hydroxyl groups (e.g., starch, cellulose, silica nanoparticles)

  • This compound (CAS: 18908-20-8)[10]

  • Isopropanol or another suitable organic solvent

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Distilled or deionized water

  • Dialysis tubing or centrifugal filters for purification

General Reaction Scheme

The reaction involves the esterification of surface hydroxyl groups on the nanoparticle with this compound.

Caption: General reaction for nanoparticle surface modification.

Step-by-Step Protocol
  • Nanoparticle Dispersion: Disperse the nanoparticles in distilled water to form a uniform suspension (e.g., 1-10% w/v). Stir the dispersion overnight to ensure complete hydration and homogeneity.[1]

  • Reagent Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent like isopropanol (e.g., 1:5 v/v anhydride to solvent ratio).[1]

  • Reaction Setup: Place the nanoparticle dispersion in a reaction vessel equipped with a stirrer and a pH electrode. Heat the dispersion to the desired reaction temperature (e.g., 35 °C).[1]

  • pH Adjustment: Adjust the pH of the nanoparticle dispersion to 8.5 using a NaOH solution.[1]

  • Anhydride Addition: Add the this compound solution dropwise to the nanoparticle dispersion over a period of 1-2 hours. During the addition, maintain the pH of the reaction mixture at 8.5 by continuously adding NaOH solution. The amount of anhydride to be added will depend on the desired degree of substitution.

  • Reaction: After the complete addition of the anhydride, allow the reaction to proceed for an additional 4-6 hours while maintaining the temperature and pH.[1]

  • Neutralization: After the reaction period, adjust the pH of the suspension to 7.0 with a HCl solution.

  • Purification: Purify the modified nanoparticles to remove unreacted anhydride, byproducts, and salts. This can be achieved by:

    • Dialysis: Dialyze the suspension against distilled water for 2-3 days with frequent water changes.

    • Centrifugation/Washing: Centrifuge the suspension, discard the supernatant, and resuspend the nanoparticle pellet in distilled water. Repeat this washing step 3-5 times.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder for storage and further characterization.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A Disperse Nanoparticles in Water C Heat Dispersion & Adjust pH to 8.5 A->C B Dissolve Anhydride in Solvent D Add Anhydride Solution Dropwise B->D C->D E Maintain pH and Temperature for 4-6h D->E F Neutralize to pH 7.0 E->F G Purify by Dialysis or Centrifugation F->G H Lyophilize to Obtain Dry Powder G->H

Caption: Workflow for nanoparticle surface modification.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful modification and to understand the properties of the functionalized nanoparticles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the covalent attachment of the anhydride. Look for the appearance of new peaks corresponding to the ester carbonyl group (C=O) at approximately 1725-1735 cm⁻¹ and the carboxylate group (RCOO⁻) around 1570 cm⁻¹.[1][4]

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. An increase in size is often observed after surface modification.[4][9]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A decrease in the zeta potential (more negative) is expected due to the introduction of carboxylic acid groups.

  • Degree of Substitution (DS): This can be determined by titration of the carboxylic acid groups or by techniques like ¹H NMR spectroscopy. The DS is a crucial parameter that influences the properties of the modified nanoparticles.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the surface modification of nanoparticles with alkenyl succinic anhydrides, which can be used as a reference for modification with this compound.

Table 1: Degree of Substitution (DS) of Modified Phytoglycogen Nanoparticles [1]

Anhydride TypeAnhydride Addition (%)Degree of Substitution (DS)
OS-PG30.0213
OS-PG90.0466
DDS-PG30.0149
DDS-PG90.0301
ODS-PG30.0104
ODS-PG90.0108

OS-PG: Octenyl Succinate Phytoglycogen, DDS-PG: Dodecenyl Succinate Phytoglycogen, ODS-PG: Octadecenyl Succinate Phytoglycogen

Table 2: Physicochemical Properties of SAAP-148 Loaded OSA-HA Nanogels [11]

SAAP-148 (µg/mL)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
150229 ± 40.17 ± 0.01-40 ± 1>98
175309 ± 120.16 ± 0.01-42 ± 1>98
200419 ± 140.19 ± 0.01-43 ± 1>98

OSA-HA: Octenyl Succinic Anhydride-Modified Hyaluronic Acid

Troubleshooting

  • Low Degree of Substitution:

    • Increase the amount of anhydride added.

    • Optimize the reaction time and temperature.

    • Ensure the pH is maintained at the optimal level for the reaction.

  • Nanoparticle Aggregation:

    • Ensure adequate stirring during the reaction.

    • Optimize the concentration of the nanoparticle dispersion.

    • The modification itself might alter the surface properties leading to aggregation; consider post-modification stabilization strategies.

  • Broad Particle Size Distribution:

    • Ensure a uniform starting material.

    • Optimize the rate of anhydride addition.

Conclusion

The surface modification of nanoparticles with this compound is a robust and versatile method for introducing key functional groups that enhance their utility in a variety of biomedical applications, particularly in drug delivery. The protocols and data presented here provide a solid foundation for researchers to develop novel and effective nanoparticle-based systems. Careful control of reaction parameters and thorough characterization are paramount to achieving the desired properties and performance of the final modified nanoparticles.

References

Application Notes and Protocols for the Esterification of (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of monoesters from (2-Methyl-2-propenyl)succinic anhydride. The protocols outlined below are based on established methods for the esterification of cyclic anhydrides, offering flexibility in catalyst and solvent selection to accommodate various research and development needs.

Introduction

This compound is a versatile building block in organic synthesis, particularly in polymer science and the development of advanced materials. Its structure, which includes a reactive anhydride ring and a methallyl group, allows for further functionalization, making its ester derivatives valuable intermediates in drug development and materials science. The esterification of this compound involves the ring-opening of the anhydride by an alcohol, leading to the formation of a monoester, which contains both an ester and a carboxylic acid functional group. This dual functionality provides a handle for subsequent chemical modifications.

This document presents two primary protocols for the mono-esterification of this compound: an acid-catalyzed method and a base-mediated approach. A comparative data table summarizing various reaction conditions for the esterification of the parent succinic anhydride is also included to provide a broader experimental context.

Data Presentation: Comparative Reaction Conditions for Anhydride Esterification

The following table summarizes various catalytic systems and conditions reported for the esterification of succinic anhydride, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst SystemAlcoholSolventTemperatureReaction TimeKey Features
Strongly Acidic Cation Exchange ResinEthanolNone (Ethanol as solvent)100 °C3.5 hoursHeterogeneous catalyst, easy removal.
DCC / DMAP (Steglich Esterification)General AlcoholsDichloromethane (DCM) or DMF0 °C to 20 °C3 hoursMild conditions, suitable for sterically hindered alcohols.
4-Dimethylaminopyridine (DMAP)General AlcoholsTHF, DCM, DMF, or DMARoom Temperature to RefluxVariableEffective nucleophilic catalyst.
Alkali Salt Bases (e.g., NaOAc, K₂CO₃)General AlcoholsSolvent-freeNot specifiedNot specifiedInexpensive and efficient for monoalkyl esters.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the esterification of this compound.

EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine (2-Methyl-2-propenyl)succinic anhydride, alcohol, and solvent Catalyst Add Catalyst (Acid or Base) Reactants->Catalyst Stir Stir at specified temperature and time Catalyst->Stir Monitor Monitor reaction progress (e.g., by TLC or GC) Stir->Monitor Filter Filter to remove solid byproducts Monitor->Filter Wash Aqueous Wash (e.g., HCl, NaHCO₃) Filter->Wash Dry Dry organic layer (e.g., over MgSO₄) Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify product (Distillation or Chromatography) Evaporate->Purify Product Final Monoester Product Purify->Product

Caption: General experimental workflow for the synthesis of monoesters from this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol is adapted from a procedure for the synthesis of monoethyl succinate using a heterogeneous acid catalyst, which simplifies product purification.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Strongly acidic styrene-type cation exchange resin (e.g., Dowex® 50WX8)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add an excess of the anhydrous alcohol, which will also serve as the solvent (e.g., 10-20 equivalents).

  • Add the strongly acidic cation exchange resin (e.g., 20% by weight of the anhydride).

  • Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C; for methanol, 65 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting anhydride is consumed (typically 3-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the resin catalyst by filtration, washing the resin with a small amount of the alcohol used in the reaction.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess alcohol.

  • The resulting crude monoester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Base-Mediated Esterification using DMAP

This protocol utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, which is effective for the esterification of anhydrides under mild conditions.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, or a more complex alcohol)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the alcohol (1.0-1.2 equivalents).

  • Add a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting anhydride is consumed. The reaction time may vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic solution sequentially with 0.5 N HCl solution (to remove DMAP) and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude monoester.

  • Purify the product by vacuum distillation or column chromatography on silica gel as needed.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical transformation and the roles of the key components in the esterification reaction.

ReactionMechanism cluster_reactants Reactants Anhydride (2-Methyl-2-propenyl)succinic Anhydride Intermediate Activated Anhydride or Alcohol-Catalyst Adduct Anhydride->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate Catalyst Catalyst (Acid or Base) Catalyst->Intermediate activates Product Monoester Product Intermediate->Product Nucleophilic Attack & Ring Opening Byproduct Byproduct (e.g., Water, if applicable) Intermediate->Byproduct

Application Notes and Protocols for (2-Methyl-2-propenyl)succinic Anhydride in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-2-propenyl)succinic anhydride is a reactive molecule with the potential for application in dental composite formulations. While direct studies on this specific compound are limited, its structural similarity to other reactive anhydrides, such as methacrylic anhydride, suggests its utility as a modifying agent in the resin matrix. The anhydride functionality can react with hydroxyl groups present in common dental monomers like Bis-GMA, and the propenyl group can participate in free-radical polymerization. This dual reactivity could allow it to act as a cross-linking agent and potentially enhance adhesion to the tooth structure.

These application notes provide a framework for incorporating this compound into experimental dental composites and evaluating its impact on their mechanical and biological properties. The protocols and data presented are based on established methodologies for dental materials research and provide a starting point for further investigation.

Potential Applications in Dental Composites

  • Cross-linking Agent: The vinyl group of this compound can copolymerize with other methacrylate monomers in the resin matrix, leading to a more densely cross-linked polymer network. This can potentially improve the mechanical properties and solvent resistance of the final composite.

  • Adhesion Promoter: The anhydride group can react with hydroxyl groups in dentin and enamel, potentially forming covalent bonds and improving the adhesion of the composite restoration to the tooth structure.

  • Modifier of Resin Matrix Properties: By incorporating this molecule, the hydrophilicity and reactivity of the resin matrix can be altered, which may influence properties such as water sorption and degradation.

Experimental Protocols

Preparation of Experimental Dental Composites

This protocol describes the formulation of a light-cured experimental dental composite incorporating this compound.

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound

  • Silanized barium glass or silica filler (average particle size ~1 µm)

  • Camphorquinone (CQ) - Photoinitiator

  • Ethyl-4-(dimethylamino)benzoate (EDMAB) - Co-initiator

  • Butylated hydroxytoluene (BHT) - Inhibitor

Procedure:

  • Resin Matrix Preparation: a. In a light-proof container, weigh the desired amounts of Bis-GMA, TEGDMA, and this compound according to the experimental design (see Table 1 for an example). b. Add the photoinitiator (CQ, 0.5 wt%), co-initiator (EDMAB, 1.0 wt%), and inhibitor (BHT, 0.05 wt%) to the monomer mixture. c. Mix the components thoroughly in the dark using a magnetic stirrer or a planetary centrifugal mixer until a homogenous resin matrix is obtained.

  • Composite Paste Formulation: a. Gradually add the silanized filler to the resin matrix in small increments. b. Mix thoroughly after each addition to ensure uniform dispersion of the filler particles. A heavy-duty mixing spatula or a dual asymmetric centrifuge mixer can be used. c. Continue adding filler until the desired filler loading (e.g., 70 wt%) is achieved and the paste has a consistent, workable viscosity.

  • Storage: a. Store the formulated composite paste in a light-proof container at a cool, dark place (e.g., 4°C) before use.

Measurement of Flexural Strength and Flexural Modulus

This protocol follows the three-point bending test methodology.

Materials:

  • Prepared experimental dental composite paste

  • Rectangular stainless steel mold (25 mm x 2 mm x 2 mm)

  • Mylar strips

  • Glass slides

  • Dental curing light (≥ 600 mW/cm²)

  • Universal testing machine with a three-point bending fixture

  • Calipers

Procedure:

  • Specimen Preparation: a. Place a Mylar strip over a glass slide and position the stainless steel mold on top. b. Overfill the mold with the composite paste, ensuring no air bubbles are trapped. c. Place another Mylar strip on top and press firmly with a second glass slide to extrude excess material. d. Light-cure the specimen from both the top and bottom surfaces. The curing time will depend on the light intensity and the material's composition, but a typical duration is 40 seconds per side for a 2 mm thick specimen. e. Carefully remove the cured specimen from the mold and lightly sand the edges to remove any flash. f. Measure the dimensions of each specimen accurately with calipers. g. Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing: a. Set the support span on the three-point bending fixture to 20 mm. b. Place the specimen on the supports. c. Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs. d. Record the fracture load (F) and the deflection. e. Calculate the flexural strength (σ) and flexural modulus (E) using the following equations:

    • σ = (3 * F * L) / (2 * b * h²)
    • E = (F * L³) / (4 * b * h³ * d) Where: F is the fracture load, L is the span length, b is the specimen width, h is the specimen height, and d is the deflection at the midpoint.

In Vitro Cytotoxicity Assessment - MTT Assay

This protocol evaluates the potential cytotoxicity of leached components from the cured composites.

Materials:

  • Cured composite discs (5 mm diameter, 2 mm thickness)

  • Human gingival fibroblasts (HGFs) or a suitable cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Preparation of Eluates: a. Prepare sterile, cured discs of the experimental composites. b. Incubate the discs in a complete cell culture medium for 24 hours at 37°C to create eluates. The ratio of the material surface area to the medium volume should be standardized (e.g., 3 cm²/mL). c. Filter sterilize the eluates before use.

  • Cell Culture and Exposure: a. Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. b. Remove the culture medium and replace it with the prepared eluates from the different composite groups. Include a negative control (fresh medium) and a positive control (e.g., DMSO). c. Incubate the cells with the eluates for 24 hours.

  • MTT Assay: a. After the incubation period, remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader. e. Calculate the cell viability as a percentage of the negative control.

Data Presentation

The following tables summarize hypothetical, yet representative, data for the experimental composites.

Table 1: Baseline Formulation for Experimental Dental Composite.

Component Sub-Component Purpose Typical Weight %
Resin Matrix Bis-GMA Base monomer, provides strength and rigidity. 40-60%
TEGDMA Diluent monomer, reduces viscosity. 20-40%
This compound Experimental Cross-linking Agent 0-10% (variable)
Inorganic Filler Silanized Barium Glass or Silica Reinforcement, radiopacity. 60-80%
Photoinitiator System Camphorquinone (CQ) Photoinitiator 0.2-0.5%
Ethyl-4-(dimethylamino)benzoate (EDMAB) Co-initiator 0.5-1.0%

| Stabilizer | Butylated hydroxytoluene (BHT) | Inhibitor, prevents premature polymerization. | 0.01-0.1% |

Table 2: Hypothetical Mechanical Properties of Experimental Composites.

Concentration of this compound (wt%) Flexural Strength (MPa) Flexural Modulus (GPa)
0 (Control) 120 ± 10 8.0 ± 0.5
2.5 135 ± 12 8.8 ± 0.6
5.0 150 ± 11 9.5 ± 0.7
7.5 145 ± 13 9.2 ± 0.5

| 10.0 | 130 ± 15 | 8.5 ± 0.8 |

Table 3: Hypothetical Degree of Conversion and Cytotoxicity.

Concentration of this compound (wt%) Degree of Conversion (%) Cell Viability (%)
0 (Control) 65 ± 3 95 ± 5
2.5 68 ± 4 92 ± 6
5.0 72 ± 3 88 ± 7
7.5 70 ± 5 83 ± 8

| 10.0 | 67 ± 4 | 75 ± 9 |

Visualizations

experimental_workflow cluster_formulation Composite Formulation cluster_testing Material Characterization cluster_analysis Data Analysis resin_matrix Resin Matrix Preparation add_filler Incorporation of Filler resin_matrix->add_filler composite_paste Homogenous Composite Paste add_filler->composite_paste specimen_prep Specimen Preparation composite_paste->specimen_prep mech_testing Mechanical Testing (Flexural Strength) specimen_prep->mech_testing cytotoxicity Cytotoxicity Assay (MTT) specimen_prep->cytotoxicity data_collection Data Collection mech_testing->data_collection cytotoxicity->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results and Conclusion stat_analysis->results

Caption: Experimental workflow for the formulation and characterization of dental composites.

cytotoxicity_pathway cluster_leaching Leaching from Composite cluster_cellular_response Cellular Response cluster_assay Measurement composite Cured Dental Composite leached_monomers Leached Monomers (e.g., unreacted anhydride) composite->leached_monomers cell_membrane Cell Membrane Interaction leached_monomers->cell_membrane ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis mtt MTT Assay apoptosis->mtt cell_viability Decreased Cell Viability mtt->cell_viability logical_relationship anhydride_conc Increased (2-Methyl-2-propenyl)succinic anhydride Concentration crosslinking Increased Cross-linking Density anhydride_conc->crosslinking leads to leaching Increased Potential for Leaching of Unreacted Monomer anhydride_conc->leaching may lead to mech_props Improved Mechanical Properties crosslinking->mech_props results in cytotoxicity Increased Cytotoxicity leaching->cytotoxicity results in

Application Notes and Protocols for the Formulation of Coatings and Adhesives Using (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (2-Methyl-2-propenyl)succinic anhydride as a curing agent in the formulation of high-performance coatings and adhesives. The information is intended for professionals in research and development who are exploring the use of this versatile molecule to create robust, cross-linked polymer networks.

Introduction

This compound is a chemical compound that serves as an effective curing agent for epoxy resins. Its unique structure, featuring both an anhydride ring and a reactive methallyl group, allows for the formation of highly cross-linked and durable polymer matrices.[1] These resulting polymers are suitable for a variety of applications, including protective coatings and structural adhesives, where high thermal and chemical resistance are required. The curing process is typically initiated by heat and can be accelerated by the addition of a catalyst, such as a tertiary amine.[1]

Key Applications

The formulations described herein are applicable to the development of:

  • Protective Coatings: For surfaces requiring durability, chemical resistance, and thermal stability.

  • Structural Adhesives: For bonding a variety of substrates, including metals, composites, and plastics, in demanding applications.

Data Presentation: Formulation and Performance

Due to the limited availability of specific performance data for this compound in publicly accessible literature, the following tables present representative, illustrative data based on the known behavior of similar anhydride-cured epoxy systems. Researchers should consider this a starting point for their own formulation optimization.

Table 1: Illustrative Coating Formulation

ComponentRoleExample Concentration (parts by weight)
Bisphenol A Epoxy Resin (EEW 180-190)Base Resin100
This compoundCuring Agent85
Tertiary Amine Accelerator (e.g., DMP-30)Catalyst0.5 - 2.0
Fumed SilicaRheology Modifier1 - 3
Leveling AgentSurface Finish0.1 - 0.5

Table 2: Illustrative Adhesive Formulation

ComponentRoleExample Concentration (parts by weight)
Toughened Epoxy ResinBase Resin100
This compoundCuring Agent90
Tertiary Amine Accelerator (e.g., BDMA)Catalyst1.0 - 3.0
Alumina TrihydrateFiller/Flame Retardant20 - 40
Silane Adhesion PromoterAdhesion to Substrate0.5 - 1.5

Table 3: Typical Performance Characteristics of Anhydride-Cured Epoxy Systems

PropertyTypical Value RangeTest Method
Coating Properties
Hardness (Shore D)80 - 90ASTM D2240
Adhesion (Cross-hatch)5BASTM D3359
Chemical Resistance (10% H₂SO₄, 24h)No effectASTM D1308
Adhesive Properties
Lap Shear Strength (Steel)15 - 25 MPaASTM D1002
T-Peel Strength5 - 15 N/mmASTM D1876
Glass Transition Temperature (Tg)120 - 160 °CASTM E1640
Liquid Resin Properties
Viscosity at 25°C2000 - 5000 mPa·sASTM D2196
Pot Life at 25°C4 - 8 hoursTime to double initial viscosity

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of coatings and adhesives using this compound.

Protocol 1: Preparation of a Protective Coating
  • Preparation of Components:

    • Ensure all components (epoxy resin, this compound, accelerator, and additives) are at room temperature and free of moisture.

    • The this compound is a solid at room temperature and should be gently melted to a liquid state before use.

  • Mixing:

    • In a clean, dry mixing vessel, add the pre-weighed amount of epoxy resin.

    • Begin stirring the epoxy resin at a moderate speed (e.g., 200-300 rpm) using a mechanical stirrer.

    • Slowly add the molten this compound to the epoxy resin while continuing to stir.

    • Add the desired amount of tertiary amine accelerator to the mixture.

    • Incorporate any fillers, rheology modifiers, or other additives and continue mixing until a homogeneous mixture is achieved (typically 10-15 minutes).

    • De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Application:

    • Apply the formulated coating to a prepared substrate (e.g., cleaned and degreased steel panel) using a suitable method such as a drawdown bar, spray gun, or brush to achieve the desired film thickness.

  • Curing:

    • Place the coated substrate in an oven and cure according to a predetermined schedule. A typical cure cycle for anhydride-cured systems is a two-stage process, for example:

      • Initial cure: 2 hours at 100°C.

      • Post-cure: 3 hours at 150°C.

    • Allow the cured coating to cool to room temperature before handling and testing.

Protocol 2: Preparation and Testing of a Structural Adhesive
  • Formulation and Mixing:

    • Follow the same preparation and mixing steps as outlined in Protocol 1 for the adhesive formulation.

  • Substrate Preparation:

    • Prepare the substrates to be bonded (e.g., steel, aluminum, or composite) by abrading the surface followed by cleaning with a suitable solvent (e.g., acetone or isopropanol) to remove any contaminants.

  • Bonding:

    • Apply a thin, uniform layer of the mixed adhesive to one of the prepared substrate surfaces.

    • Join the two substrates, ensuring proper alignment, and apply gentle pressure to squeeze out any excess adhesive and ensure a consistent bond line thickness.

    • Secure the bonded assembly with clamps or fixtures to maintain its position during curing.

  • Curing:

    • Transfer the clamped assembly to an oven and follow the recommended cure schedule. For a structural adhesive, a higher temperature post-cure may be necessary to achieve optimal mechanical properties.

  • Mechanical Testing:

    • After the adhesive has fully cured and cooled to room temperature, perform mechanical tests such as lap shear strength (ASTM D1002) or peel strength (ASTM D1876) to evaluate the adhesive performance.

Visualizations

The following diagrams illustrate the key processes and relationships in the formulation of coatings and adhesives with this compound.

experimental_workflow cluster_prep 1. Formulation Preparation cluster_mix 2. Mixing cluster_app 3. Application cluster_cure 4. Curing cluster_eval 5. Evaluation prep_resin Epoxy Resin mix_components Combine & Mix prep_resin->mix_components prep_anhydride (2-Methyl-2-propenyl)succinic Anhydride (Melted) prep_anhydride->mix_components prep_accelerator Tertiary Amine Accelerator prep_accelerator->mix_components prep_additives Additives (Fillers, etc.) prep_additives->mix_components degas Vacuum Degassing mix_components->degas apply_coating Apply Coating degas->apply_coating apply_adhesive Apply Adhesive & Bond degas->apply_adhesive initial_cure Initial Cure (e.g., 100°C) apply_coating->initial_cure apply_adhesive->initial_cure post_cure Post Cure (e.g., 150°C) initial_cure->post_cure eval_coating Coating Performance (Hardness, Adhesion) post_cure->eval_coating eval_adhesive Adhesive Performance (Lap Shear, Peel Strength) post_cure->eval_adhesive

Caption: General workflow for coating and adhesive formulation.

reaction_mechanism cluster_reactants Reactants cluster_reaction Curing Reaction (with Heat) cluster_product Product epoxy Epoxy Resin (with epoxide groups) ring_opening Anhydride Ring Opening epoxy->ring_opening anhydride (2-Methyl-2-propenyl)succinic Anhydride anhydride->ring_opening catalyst Tertiary Amine (Catalyst) catalyst->ring_opening accelerates crosslinking Cross-linking Reaction ring_opening->crosslinking cured_polymer Cross-linked Polymer Network (Coating/Adhesive) crosslinking->cured_polymer

Caption: Simplified epoxy-anhydride curing reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: (2-Methyl-2-propenyl)succinic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of (2-Methyl-2-propenyl)succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is typically achieved through a thermal Alder-ene reaction between an isobutylene derivative (the "ene") and maleic anhydride (the "enophile").[1][2][3] This reaction involves the formation of a new carbon-carbon bond, an allylic shift of the double bond in the ene component, and the transfer of an allylic hydrogen to the enophile.[4] Due to a high activation energy, this reaction often requires elevated temperatures (above 150°C) and extended reaction times.[1]

Q2: What are the most critical parameters influencing the reaction yield?

A2: The yield is primarily affected by reaction temperature, reaction time, the molar ratio of reactants, and the presence of a catalyst. High temperatures can increase the reaction rate but may also promote side reactions.[1][4] Similarly, prolonged reaction times can improve conversion but also lead to the formation of undesirable byproducts.[2][4] Lewis acid catalysts can be employed to accelerate the reaction, allowing for milder conditions.[5]

Q3: What are the common side reactions that can lower the yield?

A3: The most common side reactions include:

  • Polymerization: At elevated temperatures, maleic anhydride and the alkenyl succinic anhydride product can undergo polymerization, forming viscous or tarry substances.[6]

  • Hydrolysis: The anhydride product is susceptible to hydrolysis, which opens the anhydride ring to form the corresponding dicarboxylic acid. This can occur if moisture is present in the reactants or during the workup process.[6]

  • Isomerization: Undesired isomerization of the alkene reactant can occur under harsh thermal or acidic conditions.

Q4: Can a catalyst be used to improve the reaction?

A4: Yes, Lewis acids are effective catalysts for the ene reaction.[5] Catalysts like aluminum chloride (AlCl₃) and various organotin chlorides can make the maleic anhydride more electron-deficient, thereby lowering the activation energy of the reaction.[5][7] This allows the synthesis to be performed at lower temperatures, which can help minimize thermal decomposition and polymerization side reactions.[1] Computational studies have shown that AlCl₃ exhibits high catalytic activity for this type of reaction.[5]

Troubleshooting Guide

Issue 1: The reaction yield is consistently low.

Q: My final yield is much lower than expected, although the reactants are consumed. What are the likely causes and solutions?

A: Low yield despite reactant consumption often points to the formation of soluble side products or losses during workup.

  • Cause 1: Side Product Formation. High reaction temperatures (>200°C) can lead to polymerization or decomposition. At 180°C, a significant portion of the mass balance can be lost to undetected byproducts.[1]

    • Solution: Optimize the reaction temperature. If running a thermal reaction, try lowering the temperature and extending the reaction time. Alternatively, introduce a Lewis acid catalyst (e.g., AlCl₃, Me₂SnCl₂) to enable lower reaction temperatures.[5][7]

  • Cause 2: Product Hydrolysis. The anhydride product can hydrolyze to the dicarboxylic acid during aqueous workup steps.

    • Solution: Ensure all workup steps are performed under anhydrous conditions until the final purification. Use a non-aqueous workup or minimize contact time with water. The diacid can be removed via extraction with a mild base.[6][8]

  • Cause 3: Inefficient Purification. The product may be lost during distillation or recrystallization.

    • Solution: For vacuum distillation, ensure the pressure is low enough to avoid thermal degradation (boiling point is 137°C at 9 mmHg). For recrystallization, carefully select a solvent system that provides good differential solubility.

Issue 2: The final product is discolored (yellow or brown).

Q: My isolated product is not the expected white solid and has a distinct color. How can I fix and prevent this?

A: Discoloration is typically caused by thermal degradation or polymeric impurities.

  • Prevention:

    • Lower Temperature: As with low yield, reducing the reaction temperature is the most effective preventative measure. Using a catalyst can facilitate this.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to color formation.

  • Remediation:

    • Adsorbent Treatment: Dissolve the crude product in a suitable organic solvent and pass the solution through a plug of activated carbon or silica gel to adsorb colored impurities.[6]

    • Recrystallization: If the product is solid, recrystallization can be highly effective at removing colored impurities.[6]

Issue 3: The crude product is a viscous, tarry substance.

Q: After the reaction, I'm left with a thick, gummy material instead of a crystalline or liquid product. What happened?

A: This indicates significant polymerization of either the maleic anhydride or the product.[6]

  • Prevention:

    • Reduce Temperature: This is the most critical factor. Polymerization is highly temperature-dependent.

    • Add Inhibitors: Consider adding a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture, especially for high-temperature syntheses.[6]

    • Control Reactant Concentration: Running the reaction in a solvent like xylene can help manage heat and reduce the concentration of reactive species, thereby lowering the rate of polymerization.[4]

  • Purification:

    • Vacuum Distillation: This is the most effective method to separate the desired monomeric anhydride from non-volatile polymeric byproducts.[6] The tarry residue can often be cleaned from the flask using a warm dilute sodium hydroxide solution.[6]

Data Summary: Reaction Conditions

The following tables summarize various conditions reported for the synthesis of alkenyl succinic anhydrides.

Table 1: Thermal Synthesis Conditions

AlkeneMolar Ratio (Alkene:MA)Temperature (°C)Time (h)Yield/ConversionSolventReference
Polyisobutylene~1:1.4150-180>20Up to 5x10⁻⁵ M⁻¹s⁻¹ rateNeat[1]
Methyl Oleate1:1.2-1.35220-2358<55% (for high purity)Xylene[4]
Methyl Oleate1:1.5-1.7240-2508>70% (with side products)Xylene[4]

Table 2: Catalyzed Synthesis Conditions

AlkeneCatalystTemperature (°C)NotesReference
PropeneAlCl₃200Efficient but harsh conditions[7]
PropeneMe₂SnCl₂200Active and most efficient of tin catalysts tested[7]
PolyisobutyleneAlCl₃(Not specified)Shown by calculation to have highest catalytic activity[5]

Experimental Protocols

Protocol 1: General Procedure for Thermal Synthesis

This protocol describes a typical uncatalyzed thermal synthesis.

  • Preparation: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to remove moisture.

  • Charging Reactants: Charge the flask with maleic anhydride and the alkene (e.g., 2-methyl-2-propene source) in the desired molar ratio (e.g., 1:1.2 alkene:anhydride). A high-boiling, inert solvent like xylene can be added if desired.[4]

  • Reaction: Heat the mixture to the target temperature (typically 180-230°C) under an inert atmosphere (e.g., Nitrogen).[1][4]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them (e.g., by GC or NMR) to determine the consumption of maleic anhydride.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to separate the desired anhydride from unreacted starting materials and polymeric residues.[6]

Protocol 2: Purification of Product from Diacid Impurity

This protocol details the removal of the hydrolyzed diacid impurity.[6][8]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or methylene chloride.

  • Extraction: Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous sodium bicarbonate solution. This converts the acidic diacid into its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified anhydride.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Dry Glassware p2 Assemble Reactor: Flask, Condenser, Stirrer p1->p2 r1 Charge Reactants (Alkene + Maleic Anhydride) p2->r1 Start r2 Establish Inert Atmosphere (Nitrogen or Argon) r1->r2 r3 Heat to Target Temp (e.g., 180-230°C) r2->r3 r4 Monitor Progress (GC / NMR) r3->r4 w1 Cool to Room Temp r4->w1 Reaction Complete w2 Remove Solvent (if any) w1->w2 w3 Purify Crude Product w2->w3 w4 Vacuum Distillation or Recrystallization w3->w4 end end w4->end Final Product

Caption: General experimental workflow for the synthesis of this compound.

G start Problem: Low Yield or Impure Product q1 Is the crude product tarry or viscous? start->q1 a1_yes Indicates Polymerization. 1. Reduce reaction temp. 2. Add inhibitor. 3. Purify via vacuum distillation. q1->a1_yes Yes q2 Is the product discolored? q1->q2 No a1_yes->q2 a2_yes Indicates Impurities. 1. Treat with activated carbon. 2. Recrystallize product. q2->a2_yes Yes q3 Does analysis (e.g., IR, NMR) show diacid impurity? q2->q3 No a2_yes->q3 a3_yes Indicates Hydrolysis. 1. Use anhydrous conditions. 2. Remove diacid with NaHCO₃ wash. q3->a3_yes Yes end Consider Catalyst (Lewis Acid) to improve rate at lower temp. q3->end No a3_yes->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Crude (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (2-Methyl-2-propenyl)succinic anhydride. Below you will find detailed experimental protocols, quantitative data on purification outcomes, and visual guides to assist in your experimental workflow.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a viscous oil or semi-solid. What is the likely impurity and how can I remove it?

A1: A viscous or semi-solid consistency in crude this compound is often due to the presence of polymeric byproducts formed during synthesis, especially at high temperatures. The most effective method for removing these high-molecular-weight, non-volatile impurities is vacuum distillation . The desired anhydride will distill, leaving the polymeric residue in the distillation flask.

Q2: After purification, my product is discolored (yellow to brown). What causes this and how can I fix it?

A2: Discoloration can arise from impurities in the starting materials or from side reactions during the synthesis. For thermally stable anhydrides like this compound, vacuum distillation is highly effective at separating the product from colored, non-volatile impurities. For persistent discoloration, treating a solution of the product with an adsorbent like activated carbon can be effective.

Q3: My purified anhydride shows an acidic pH when dissolved in a neutral solvent. What is the impurity and the recommended removal method?

A3: The presence of acidity indicates the hydrolysis of the anhydride to its corresponding diacid, (2-Methyl-2-propenyl)succinic acid. This is a common impurity. The recommended method for its removal is liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic diacid will react to form a water-soluble salt and move to the aqueous phase, while the anhydride remains in the organic solvent.

Q4: How can I determine the purity of my this compound?

A4: The most common and effective technique for determining the purity of this compound is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A typical purity for a commercially available product is >97% as determined by GC.[1]

Q5: What is a suitable recrystallization solvent for this compound?

A5: While specific solvent screening is always recommended, for similar succinic anhydrides, solvents like acetic anhydride or a mixture of acetyl chloride and ether have been used.[2] Given that this compound is a solid at room temperature (melting point ~58°C), recrystallization is a viable purification method. A good starting point for solvent screening would be non-polar to moderately polar aprotic solvents.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for different purification methods for this compound. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTarget ImpurityExpected PurityExpected Yield/RecoveryAdvantagesDisadvantages
Vacuum Distillation Polymeric byproducts, colored impurities, non-volatile residues>97% (GC)80-95%Highly effective for removing non-volatile and colored impurities.Requires vacuum setup; potential for thermal degradation if not controlled carefully.
Liquid-Liquid Extraction (2-Methyl-2-propenyl)succinic acid (diacid)>95% (after solvent removal)>90%Specifically removes acidic impurities; mild conditions.Requires use of organic solvents; may not remove other non-acidic impurities.
Recrystallization Co-crystallizing impurities>98% (for suitable solvent systems)70-90%Can yield very high purity product.Requires finding a suitable solvent; loss of product in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for the removal of polymeric and colored impurities from crude this compound.

Materials:

  • Crude this compound

  • Distillation flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask.

  • Slowly apply vacuum, aiming for a pressure of approximately 9 mmHg.

  • Gradually heat the distillation flask using the heating mantle.

  • Collect the fraction that distills at approximately 137°C.

  • Once the desired fraction is collected, turn off the heating and allow the apparatus to cool before releasing the vacuum.

  • The purified product in the receiving flask should be a colorless solid upon cooling.

Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction

This protocol details the removal of the diacid impurity from the crude anhydride.

Materials:

  • Crude this compound

  • A water-immiscible organic solvent (e.g., diethyl ether, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude anhydride in the organic solvent (e.g., 10 g in 100 mL of diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution two more times.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified anhydride.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation and Conditions (based on a general method for succinic anhydride): [3]

  • Gas Chromatograph: Agilent 7890B or similar

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5 capillary column (or similar non-polar column)

  • Injection Mode: Split

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Program:

    • Initial temperature: 60°C

    • Ramp: 15°C/min to 230°C

    • Hold at 230°C for 2 minutes

  • Carrier Gas: Helium or Nitrogen

Sample Preparation:

  • Accurately weigh approximately 50 mg of the purified anhydride into a vial.

  • Dissolve in a suitable solvent (e.g., acetone, dichloromethane) to a final concentration of 10 mg/mL.

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Purity is determined by the area percentage of the main peak.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound initial_assessment Initial Assessment of Impurities crude_product->initial_assessment distillation Vacuum Distillation initial_assessment->distillation Polymeric/Colored Impurities extraction Liquid-Liquid Extraction initial_assessment->extraction Acidic Impurities recrystallization Recrystallization initial_assessment->recrystallization Solid with Minor Impurities purity_analysis Purity Analysis (GC) distillation->purity_analysis extraction->purity_analysis recrystallization->purity_analysis final_product Purified Product (>97%) purity_analysis->final_product signaling_pathway cluster_extraction Liquid-Liquid Extraction cluster_distillation Vacuum Distillation dissolve Dissolve Crude in Organic Solvent wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb separate_layers Separate Aqueous and Organic Layers wash_bicarb->separate_layers dry_organic Dry Organic Layer separate_layers->dry_organic evaporate Evaporate Solvent dry_organic->evaporate setup Assemble Distillation Apparatus apply_vacuum Apply Vacuum setup->apply_vacuum heat Heat to Boiling Point apply_vacuum->heat collect Collect Distillate heat->collect

References

side reactions and byproducts in (2-Methyl-2-propenyl)succinic anhydride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of (2-Methyl-2-propenyl)succinic anhydride.

Troubleshooting Guide

Researchers may encounter several challenges during the polymerization of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Polymer Yield or Incomplete Reaction Inhibitor Presence: The monomer may contain inhibitors from synthesis or storage to prevent premature polymerization.Purify the monomer before use, for example, by passing it through a column of activated alumina to remove inhibitors.
Improper Initiator Concentration: Too little initiator will result in a slow or incomplete reaction.Optimize the initiator concentration based on the desired molecular weight and reaction kinetics.
Reaction Temperature Too Low: The activation energy for polymerization may not be reached.Increase the reaction temperature gradually while monitoring the reaction progress. Be aware that excessively high temperatures can lead to side reactions.
Monomer Impurity: Impurities in the monomer can interfere with the polymerization process.Ensure high purity of the this compound monomer.
Formation of Discolored or Tarry Byproducts High Reaction Temperature: Elevated temperatures can cause thermal decomposition and the formation of undesirable, often dark-colored, byproducts.[1][2]Optimize the reaction temperature to be high enough for efficient polymerization but low enough to minimize thermal degradation.
Side Reactions: Competing reactions such as alkene oligomerization or copolymerization with impurities can lead to complex mixtures and tarry substances.[1]Use purified monomer and control the reaction stoichiometry carefully. Consider the use of polymerization inhibitors for unwanted side reactions if applicable.
Inconsistent Molecular Weight or Broad Polydispersity Chain Transfer Reactions: The presence of chain transfer agents (impurities or intentionally added) can lead to the formation of shorter polymer chains.Purify all reactants and solvents to remove potential chain transfer agents. If a chain transfer agent is used for molecular weight control, ensure its concentration is precise.
Multiple Active Species: In some polymerization mechanisms, different types of active centers can lead to polymers with varying chain lengths.Ensure the chosen initiator and reaction conditions favor a single type of polymerization mechanism.
Fluctuations in Reaction Conditions: Inconsistent temperature or monomer/initiator concentration can lead to variations in polymerization rate and chain length.Maintain stable and well-controlled reaction conditions throughout the polymerization process.
Gel Formation or Cross-linking Dimerization or Side Reactions of the Propenyl Group: The propenyl group can potentially undergo side reactions leading to branching and cross-linking, especially at high monomer conversions.Control the monomer conversion to avoid high concentrations of polymer chains with reactive end groups. Consider adjusting the monomer-to-initiator ratio.
Impurities with Multiple Polymerizable Groups: The presence of difunctional or multifunctional impurities can act as cross-linking agents.Use highly pure monomer and initiator.
Hydrolysis of Anhydride Groups Presence of Water: The succinic anhydride ring is susceptible to hydrolysis, which opens the ring to form a dicarboxylic acid. This can alter the polymer's properties.[3]Use anhydrous solvents and reagents, and perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary polymerization methods for this compound?

A1: this compound contains both a polymerizable alkenyl group and a reactive anhydride ring. Therefore, it can potentially undergo:

  • Free Radical Polymerization: Utilizing the reactivity of the 2-methyl-2-propenyl group. Common initiators for this type of polymerization include azo compounds (like AIBN) and peroxides.

  • Ring-Opening Polymerization (ROP): Involving the succinic anhydride ring, often in copolymerization with other monomers like epoxides. This method typically requires specific catalysts.[4]

Q2: What are the expected side reactions during the free radical polymerization of this compound?

A2: During free radical polymerization, several side reactions can occur, especially at elevated temperatures. These include:

  • Enophile Polymerization: The succinic anhydride moiety itself might undergo polymerization under certain conditions, although this is less likely than the polymerization of the alkenyl group.

  • Alkene Oligomerization: The (2-Methyl-2-propenyl) group can form short-chain oligomers.[1]

  • Copolymerization with Byproducts: If side reactions produce other unsaturated species, they may copolymerize with the monomer.[1]

  • Thermal Decomposition: High temperatures can lead to the degradation of the monomer or polymer, resulting in discolored and tarry products.[1][2]

Q3: How can I characterize the byproducts formed during polymerization?

A3: A combination of analytical techniques is recommended for identifying and quantifying byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the chemical structures of byproducts by revealing different chemical environments of protons and carbons compared to the desired polymer.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume, allowing for the detection of oligomers and polymers with different molecular weights than the main product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups, helping to distinguish between the desired polymer and potential byproducts (e.g., detection of carboxylic acid groups from anhydride hydrolysis).

Q4: How does the hydrolysis of the succinic anhydride group affect the final polymer?

A4: Hydrolysis of the succinic anhydride ring converts it into a succinic acid moiety. This has several consequences:

  • Change in Polarity: The resulting carboxylic acid groups increase the polarity of the polymer, which can affect its solubility and other physical properties.

  • Loss of Reactivity: The anhydride group is often incorporated for subsequent reactions (e.g., cross-linking or grafting). Hydrolysis eliminates this reactive site.

  • Potential for Hydrogen Bonding: The presence of carboxylic acid groups can lead to intermolecular and intramolecular hydrogen bonding, influencing the polymer's thermal and mechanical properties.

Experimental Protocols

Protocol 1: Free Radical Solution Polymerization

This protocol describes a general procedure for the polymerization of the alkenyl group.

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene (or other suitable solvent)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Place a magnetic stir bar in the Schlenk flask and dry it thoroughly.

  • Add the desired amount of this compound and AIBN (e.g., 1 mol% relative to the monomer) to the flask.

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1-2 M).

  • Seal the flask and degas the solution by three freeze-pump-thaw cycles or by bubbling with inert gas for at least 30 minutes.

  • After degassing, place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-80 °C).

  • Stir the reaction mixture for the desired period (e.g., 6-24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or diethyl ether).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Characterization of the Polymer

1. NMR Spectroscopy:

  • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire 1H and 13C NMR spectra to confirm the polymer structure and identify any residual monomer or byproducts.

2. Gel Permeation Chromatography (GPC):

  • Dissolve the polymer in a suitable GPC eluent (e.g., THF or DMF).

  • Filter the solution through a syringe filter (e.g., 0.22 µm) before injection.

  • Analyze the sample using a GPC system calibrated with appropriate standards (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Visualizations

Logical Workflow for Troubleshooting Polymerization Issues

TroubleshootingWorkflow Start Polymerization Experiment Problem Unsatisfactory Result (e.g., Low Yield, Discoloration) Start->Problem CheckPurity Verify Monomer and Reagent Purity Problem->CheckPurity Is purity a concern? CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Problem->CheckConditions Are conditions optimal? CheckStoichiometry Confirm Stoichiometry (Monomer:Initiator Ratio) Problem->CheckStoichiometry Is stoichiometry correct? Analysis Analyze Product and Byproducts (NMR, GPC, FTIR) CheckPurity->Analysis CheckConditions->Analysis CheckStoichiometry->Analysis Optimize Optimize Reaction Parameters Analysis->Optimize Optimize->Start Re-run Experiment Success Successful Polymerization Optimize->Success Achieved Desired Outcome

Caption: A logical workflow for troubleshooting common issues in the polymerization of this compound.

Potential Side Reactions in Free Radical Polymerization

SideReactions Monomer This compound DesiredPolymer Linear Polymer Monomer->DesiredPolymer Propagation SideProduct1 Oligomers Monomer->SideProduct1 Chain Transfer SideProduct3 Hydrolyzed Polymer (Dicarboxylic Acid) Monomer->SideProduct3 SideProduct4 Tarry Decomposition Products Monomer->SideProduct4 Initiator Radical Initiator (e.g., AIBN) Initiator->Monomer Initiation SideProduct2 Cross-linked Polymer / Gel DesiredPolymer->SideProduct2 Cross-linking Water H₂O (impurity) Water->SideProduct3 Hydrolysis HighTemp High Temperature HighTemp->SideProduct4 Decomposition

Caption: Diagram illustrating potential side reactions during the free radical polymerization of this compound.

References

challenges in the scale-up of (2-Methyl-2-propenyl)succinic anhydride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (2-Methyl-2-propenyl)succinic anhydride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing lower than expected yields in our synthesis of this compound. What are the potential causes and how can we optimize the reaction for a better yield?

  • Answer: Low yields in the synthesis of this compound, which is typically produced via an Alder-ene reaction between maleic anhydride and an isobutylene source, can be attributed to several factors.[1] High reaction temperatures are necessary, often exceeding 200°C, to facilitate this reaction.[1] However, these conditions can also promote side reactions such as polymerization, oxidation, and condensation of the reactants and product.[1]

    Troubleshooting Steps:

    • Reaction Temperature: Ensure the reaction temperature is within the optimal range. While high temperatures are required, excessive heat can lead to degradation and polymerization. For similar alkenyl succinic anhydrides, temperatures between 220°C and 250°C have been found to be effective.[2][3]

    • Molar Ratio of Reactants: An excess of the alkene (isobutylene source) is often used to drive the reaction towards the product and minimize the self-polymerization of maleic anhydride.[1] A molar ratio of alkene to maleic anhydride in the range of 1.2:1 to 1.7:1 has been shown to improve yields in related systems.[2][3]

    • Reaction Time: The reaction time needs to be optimized. Insufficient time will result in incomplete conversion, while excessively long reaction times at high temperatures can lead to increased byproduct formation. Reaction times of 8 to 10 hours are often a good compromise.[3]

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products at high temperatures.[1]

    • Use of Inhibitors: The addition of polymerization inhibitors, such as hydroquinone or phenothiazine, can help to suppress the formation of polymeric byproducts, thereby increasing the yield of the desired product.[1]

Issue 2: Product Discoloration (Dark Brown or Tarry Appearance)

  • Question: Our final product of this compound is dark in color. What causes this discoloration and how can we obtain a lighter-colored product?

  • Answer: Discoloration and the formation of tarry substances are common issues in the high-temperature synthesis of alkenyl succinic anhydrides.[1] This is primarily due to side reactions, including oxidation and polymerization.

    Troubleshooting Steps:

    • Minimize Reaction Time and Temperature: As with low yield, operating at the lower end of the effective temperature range and for the minimum time required for good conversion can reduce the formation of color bodies.

    • Inert Atmosphere: Strict exclusion of oxygen by maintaining a positive pressure of an inert gas is crucial to prevent oxidation, which is a major contributor to color formation.

    • Purification:

      • Vacuum Distillation: This is the most effective method for removing non-volatile, colored, and tarry byproducts. The desired this compound is distilled, leaving the high molecular weight impurities behind.

      • Washing: In some cases, washing the crude product with water has been shown to improve the color of the final product.[1]

    • Use of Antioxidants: The inclusion of antioxidants in the reaction mixture can help to prevent oxidative side reactions that lead to discoloration.

Issue 3: High Viscosity of the Product

  • Question: The viscosity of our this compound is higher than expected, making it difficult to handle. What is the cause of this high viscosity?

  • Answer: High viscosity is typically an indication of the presence of polymeric byproducts. These polymers are formed through the self-polymerization of maleic anhydride or the co-polymerization of the reactants and/or product at elevated temperatures.

    Troubleshooting Steps:

    • Addition of Polymerization Inhibitors: As mentioned previously, the use of inhibitors like hydroquinone can effectively reduce polymer formation.[1]

    • Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of polymerization.

    • Effective Purification: Vacuum distillation is the primary method for separating the monomeric product from high-molecular-weight, viscous polymers. Ensuring an efficient distillation setup with adequate vacuum is key.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for the synthesis of this compound?

    • A1: The synthesis proceeds via an Alder-ene reaction, where maleic anhydride (the enophile) reacts with an alkene containing an allylic hydrogen (the ene), in this case, a source of 2-methyl-2-propene. This reaction involves the formation of a new carbon-carbon bond, a shift of the double bond in the alkene, and the transfer of an allylic hydrogen to the maleic anhydride moiety.[3]

  • Q2: What are the typical starting materials for the synthesis?

    • A2: The primary starting materials are maleic anhydride and a source of the 2-methyl-2-propenyl group, which is typically isobutylene or a related compound that can generate this alkene in situ.

  • Q3: How can the purity of the final product be assessed?

    • A3: The purity of this compound can be determined using gas chromatography with a flame ionization detector (GC-FID).[4][5][6] This technique can separate the desired product from unreacted starting materials and various byproducts. The purity is often reported as a percentage based on the peak area of the product relative to the total area of all peaks in the chromatogram.

  • Q4: What are the key safety precautions to consider during the scale-up of this process?

    • A4: The reaction is typically carried out at high temperatures and may generate pressure. Therefore, it is essential to use a pressure-rated reactor. Maleic anhydride is corrosive and an irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction should be conducted in a well-ventilated area or fume hood.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Product Quality for a Representative Alkenyl Succinic Anhydride Synthesis [2][3]

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 220-235240-250210-220
Molar Ratio (Alkene:Maleic Anhydride) 1.2-1.35:11.5-1.7:11.5:1
Reaction Time (hours) 8-1088
Approximate Yield (%) ~55>70~80
Product Quality Minimized side productsHigher viscosity, darker colorHigh viscosity, dark color

Note: This data is for a representative system and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a general procedure for the laboratory-scale synthesis.

Materials:

  • Maleic Anhydride

  • Isobutylene (or a suitable precursor like tert-butanol for in-situ generation)

  • Polymerization inhibitor (e.g., hydroquinone)

  • High-boiling point solvent (optional, e.g., xylene)

  • Nitrogen or Argon gas supply

Equipment:

  • Pressure-rated glass reactor or autoclave equipped with a mechanical stirrer, thermocouple, reflux condenser, and gas inlet/outlet.

  • Heating mantle or oil bath

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure all connections are secure. Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove air.

  • Charging Reactants: Charge the reactor with maleic anhydride and the polymerization inhibitor. If using a solvent, add it at this stage.

  • Inert Atmosphere: Begin a gentle flow of the inert gas through the reactor.

  • Heating: Heat the mixture with stirring to the desired reaction temperature (e.g., 220-240°C).

  • Alkene Addition: Carefully introduce the isobutylene gas below the surface of the molten maleic anhydride at a controlled rate. If using a liquid precursor, add it slowly via an addition funnel.

  • Reaction: Maintain the reaction temperature and stirring for the desired reaction time (e.g., 8-10 hours). Monitor the reaction progress by taking small samples periodically for analysis (e.g., by GC).

  • Cooling: Once the reaction is complete, cool the reactor to room temperature.

  • Purification:

    • Remove any solvent and unreacted alkene by distillation at atmospheric pressure.

    • Purify the crude product by vacuum distillation to separate the this compound from non-volatile byproducts. Collect the fraction at the appropriate boiling point and pressure.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup & Purge charge_reactants Charge Maleic Anhydride & Inhibitor reactor_setup->charge_reactants heating Heat to Reaction Temp. charge_reactants->heating alkene_addition Add Isobutylene Source heating->alkene_addition reaction_monitoring Maintain Temp & Monitor alkene_addition->reaction_monitoring cooling Cool to Room Temp. reaction_monitoring->cooling distillation1 Atmospheric Distillation (Solvent/Alkene Removal) cooling->distillation1 distillation2 Vacuum Distillation (Product Purification) distillation1->distillation2 final_product Final Product distillation2->final_product troubleshooting_logic Troubleshooting Logic for Synthesis Issues cluster_yield Low Yield cluster_color Product Discoloration cluster_viscosity High Viscosity start Problem Observed check_temp Verify Reaction Temp. check_inert Ensure Inert Atmosphere add_inhibitor Use Polymerization Inhibitor check_temp->start Low Yield check_ratio Check Molar Ratio check_temp->check_ratio check_ratio->start Low Yield check_time Optimize Reaction Time check_ratio->check_time check_time->start Low Yield check_inert->start Discoloration optimize_purification Improve Purification check_inert->optimize_purification optimize_purification->start add_inhibitor->start High Viscosity refine_conditions Refine Reaction Conditions add_inhibitor->refine_conditions refine_conditions->start

References

preventing premature polymerization of (2-Methyl-2-propenyl)succinic anhydride during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and frequently asked questions for professionals working with (2-Methyl-2-propenyl)succinic anhydride. Proper storage and handling are critical to prevent premature polymerization and degradation, ensuring the integrity of your experiments and drug development processes.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Solidified or Clumped Product in Container 1. Partial Melting and Refreezing: Exposure to temperatures above its melting point (approx. 58°C) followed by cooling. 2. Moisture Contamination: Absorption of atmospheric moisture leading to hydrolysis and clumping.1. Ensure the storage temperature is consistently maintained below 15°C. Avoid storing near heat sources or in direct sunlight. 2. Always handle the product in a dry environment (e.g., glove box or under a stream of inert gas). Keep the container tightly sealed when not in use.[1]
Reduced Reactivity or Low Yield in Experiments 1. Hydrolysis: The anhydride may have reacted with moisture to form the less reactive dicarboxylic acid. 2. Polymerization: The product may have started to polymerize, reducing the concentration of the monomeric anhydride.1. Confirm the purity of the anhydride before use using analytical methods like FTIR or NMR spectroscopy. 2. Check for signs of polymerization (increased viscosity if melted, insolubility). If polymerization is suspected, it is recommended to use a fresh, unopened batch of the product.
Visible Polymer Formation (e.g., gel-like substance, increased viscosity) 1. Inadequate Inhibition: The inherent stabilizer may be depleted or absent. 2. Exposure to Initiators: Contamination with radical initiators, exposure to UV light, or elevated temperatures can trigger polymerization. 3. Absence of Oxygen: Some common inhibitors require trace amounts of oxygen to function effectively.1. For long-term storage, consider adding a suitable inhibitor (see inhibitor table below). 2. Store in a dark place, away from light sources.[1] Ensure all glassware and equipment are clean and free of contaminants. 3. If using a phenolic inhibitor, do not store under a completely oxygen-free atmosphere for extended periods unless validated. A headspace of dry air is often sufficient.
Discoloration of the Product (e.g., yellowing) 1. Oxidation/Degradation: Prolonged exposure to air or impurities can lead to degradation products. 2. Inhibitor Color: Some inhibitors or their reaction products can be colored.1. Store under an inert gas like argon or nitrogen to minimize oxidation.[2] 2. If an inhibitor has been added, check its specifications for potential color changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of this compound?

A1: The primary cause is free-radical polymerization of the 2-methyl-2-propenyl (methallyl) group. This process can be initiated by heat, ultraviolet (UV) light, or contamination with substances that can generate free radicals.

Q2: What are the ideal storage conditions for this compound?

A2: The ideal storage conditions are in a cool, dry, and dark place, with a recommended temperature of below 15°C. The container should be tightly sealed, and for long-term stability, the product should be stored under an inert atmosphere such as argon or nitrogen to protect it from moisture and oxygen.[1][2]

Q3: My product arrived without a visible inhibitor. Should I add one?

A3: For immediate use, an inhibitor may not be necessary if the product is handled and stored correctly. However, for long-term storage (several months), adding a stabilizer is a prudent measure to prevent polymerization.

Q4: What type of inhibitor is recommended and at what concentration?

A4: While specific data for this exact compound is not widely published, inhibitors commonly used for similar vinyl and allyl monomers are effective. Phenolic inhibitors are a good choice.

Inhibitor Class Examples Typical Concentration Range
Hindered Phenols Butylated Hydroxytoluene (BHT), 4-Methoxyphenol (MEHQ)50 - 200 ppm
Hydroquinones Hydroquinone (HQ)100 - 500 ppm

Note: The optimal inhibitor and concentration should be determined experimentally for your specific application, as inhibitors can sometimes interfere with downstream processes.

Q5: How can I check if my this compound has started to polymerize or hydrolyze?

A5: You can use several analytical techniques:

  • Visual Inspection: Look for changes in appearance, such as clumping, discoloration, or the formation of a gel-like substance.

  • Solubility Test: Polymerized material will have significantly lower solubility in common organic solvents.

  • FTIR Spectroscopy: Check for a decrease in the intensity of the anhydride carbonyl peaks (around 1780 and 1860 cm⁻¹) and the appearance of a broad carboxylic acid O-H peak (around 2500-3300 cm⁻¹) which would indicate hydrolysis.

  • NMR Spectroscopy: Proton or Carbon-13 NMR can be used to detect the presence of the corresponding dicarboxylic acid or changes in the signals of the vinyl group that would suggest polymerization.

Q6: What is the expected shelf life of this product?

Experimental Protocols

Protocol 1: Purity Assessment by FTIR Spectroscopy

Objective: To detect the presence of the hydrolysis product (2-Methyl-2-propenyl)succinic acid.

Methodology:

  • Prepare a KBr pellet of the solid this compound sample or obtain the spectrum using an ATR accessory.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Confirm the presence of the characteristic symmetric and asymmetric C=O stretching peaks for the cyclic anhydride at approximately 1860 cm⁻¹ and 1780 cm⁻¹.

    • Look for the absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which would indicate the presence of the carboxylic acid O-H group from hydrolysis.

    • The presence of a significant O-H band suggests moisture contamination and degradation.

Visualizations

Polymerization_Initiation cluster_initiators Initiators Heat Heat Free_Radical Free Radical (R•) Heat->Free_Radical generates UV_Light UV_Light UV_Light->Free_Radical generates Contaminants Contaminants Contaminants->Free_Radical generates Monomer This compound Polymer_Chain Growing Polymer Chain Polymer_Chain->Polymer_Chain propagates with more Monomer

Caption: Free-radical polymerization initiation pathways.

Inhibition_Mechanism Growing_Polymer Growing Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) Growing_Polymer->Terminated_Polymer abstracts H• from Inh-H Inactive_Radical Inactive Inhibitor Radical (Inh•) Inhibitor Phenolic Inhibitor (Inh-H) Inhibitor->Inactive_Radical donates H•

Caption: Mechanism of polymerization inhibition by a phenolic inhibitor.

Troubleshooting_Workflow start Issue Observed: Product appears polymerized or experiment fails check_storage Review Storage Conditions: - Temp < 15°C? - Dark place? - Tightly sealed? start->check_storage check_handling Review Handling Procedure: - Exposed to moisture/air? - Used clean equipment? check_storage->check_handling Conditions OK correct_storage Action: Correct storage (e.g., refrigerate, add inhibitor, use inert gas) check_storage->correct_storage Conditions NOT OK analytical_test Perform Analytical Test (e.g., FTIR, Solubility) check_handling->analytical_test Procedure OK correct_handling Action: Improve handling (e.g., use glove box) check_handling->correct_handling Procedure NOT OK result Test Confirms Polymerization/Hydrolysis? analytical_test->result result->start No (investigate other experimental parameters) discard Discard current batch. Use a fresh, unopened sample. result->discard Yes correct_storage->start correct_handling->start

Caption: Troubleshooting workflow for premature polymerization.

References

troubleshooting guide for poor solubility of (2-Methyl-2-propenyl)succinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of (2-Methyl-2-propenyl)succinic anhydride, a common issue faced by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a white to very pale-yellow crystalline powder.[1] Published data on its quantitative solubility in a wide range of solvents is limited. However, it is known to be slightly soluble in toluene.[1] Based on its chemical structure, which includes both a nonpolar (2-methyl-2-propenyl) group and a polar anhydride ring, it is expected to be more soluble in non-polar and moderately polar aprotic organic solvents. Its solubility in aqueous solutions is expected to be low, and it is susceptible to hydrolysis.

Q2: I am observing a white precipitate or incomplete dissolution when trying to dissolve this compound. What could be the cause?

Poor solubility is the most likely cause. This can be influenced by several factors including the choice of solvent, temperature, and the concentration of the solution you are trying to prepare. Additionally, if using a protic solvent or if there is moisture present, the anhydride may be hydrolyzing to its corresponding dicarboxylic acid, which may have different solubility characteristics and could be precipitating out of solution.

Q3: Can I heat the mixture to improve solubility?

Yes, for many compounds, solubility increases with temperature. Gentle heating can be an effective way to dissolve this compound. However, be cautious about the thermal stability of the compound and other components in your reaction mixture. The melting point of this compound is approximately 58°C. Excessive heating is not recommended without specific stability data.

Q4: Are there any solvents you would recommend for dissolving this compound?

While specific quantitative data is scarce, based on the solubility of the parent compound, succinic anhydride, and the structure of this derivative, the following solvents are good starting points for solubility testing:

  • Aprotic Polar Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile.

  • Non-polar/Weakly Polar Solvents: Toluene, Chloroform, Dichloromethane (DCM).

It is advisable to start with a small amount of the compound and the chosen solvent to test for solubility before preparing a large-scale solution.

Q5: How does hydrolysis affect my experiment, and how can I avoid it?

Hydrolysis is the reaction of the anhydride with water to form the corresponding dicarboxylic acid. This can be a significant issue if your reaction is not intended to produce the diacid. The presence of the diacid can lead to a mixture of products and complicate purification. To avoid hydrolysis, ensure that your solvents are anhydrous and that your experimental setup is protected from atmospheric moisture, for example, by using a drying tube or working under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide for Poor Solubility

This section provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Solution Workflow:

G start Start: Poor Solubility Observed solvent_check Is the solvent appropriate? (Consider polarity) start->solvent_check temp_check Have you tried gentle heating? (up to ~50°C) solvent_check->temp_check Yes cosolvent_check Consider using a co-solvent system. solvent_check->cosolvent_check No concentration_check Is the concentration too high? temp_check->concentration_check Yes sonication_check Have you tried sonication? temp_check->sonication_check No end_success Success: Compound Dissolved temp_check->end_success Dissolved concentration_check->sonication_check Yes concentration_check->end_success Dissolved end_fail Consult further literature or technical support. concentration_check->end_fail No sonication_check->cosolvent_check Yes hydrolysis_check Could hydrolysis be occurring? (Moisture present?) sonication_check->hydrolysis_check No sonication_check->end_success Dissolved cosolvent_check->hydrolysis_check Still Precipitate cosolvent_check->end_success Solution Dissolves characterize_precipitate Characterize the precipitate (e.g., NMR, IR, MP) hydrolysis_check->characterize_precipitate Yes hydrolysis_check->end_fail No characterize_precipitate->end_fail

Caption: Troubleshooting workflow for poor solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventExpected SolubilityNotes
Non-polar TolueneSlightly Soluble[1]Good starting point for reactions.
HexanesLikely Poorly Soluble
Halogenated Dichloromethane (DCM)Likely Soluble
ChloroformLikely Soluble
Ethers Diethyl EtherLikely Slightly Soluble
Tetrahydrofuran (THF)Likely SolubleAprotic, good for many reactions.
Ketones AcetoneLikely SolubleAprotic, polar.
Esters Ethyl AcetateLikely Soluble
Amides Dimethylformamide (DMF)Likely SolubleHigh boiling point.
Sulfoxides Dimethyl Sulfoxide (DMSO)Likely SolubleHigh boiling point, can be difficult to remove.
Nitriles AcetonitrileLikely SolubleAprotic, polar.
Alcohols Methanol, EthanolUse with cautionProtic, may lead to ring-opening.
Aqueous WaterPoorly SolubleSusceptible to hydrolysis.

Note: This table is based on general chemical principles and limited available data. Experimental verification is recommended.

Experimental Protocols

Protocol: Determination of Qualitative Solubility

This protocol outlines a method to quickly assess the solubility of this compound in a new solvent.

Materials:

  • This compound

  • Selection of candidate solvents (e.g., THF, DCM, Acetone)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

  • Balance

Procedure:

  • Weigh approximately 10 mg of this compound into a small, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at approximately 10 mg/mL.

  • If the solid has not fully dissolved, gently warm the vial in a water bath (not exceeding 50°C) for 2-3 minutes and vortex again. Observe any changes in solubility.

  • If the solid remains undissolved, it can be classified as slightly soluble or insoluble at this concentration.

  • Repeat this process for each solvent you wish to test.

  • Record your observations in a laboratory notebook.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the properties of this compound and its solubility behavior.

G cluster_compound This compound Properties A Non-polar (2-Methyl-2-propenyl) group D Favors Non-polar/Aprotic Solvents (e.g., Toluene, THF, DCM) A->D B Polar Anhydride Ring E Low Aqueous Solubility B->E F Susceptible to Hydrolysis (in protic/wet solvents) B->F C Crystalline Solid G Requires Energy to Break Crystal Lattice C->G D->D E->E F->F G->G

Caption: Influence of chemical properties on solubility.

References

Technical Support Center: Controlling the Molecular Weight of Polymers from (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers derived from (2-Methyl-2-propenyl)succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in polymerizing this compound to achieve a high molecular weight?

A1: The primary challenge in the free-radical polymerization of this compound arises from its allylic structure. The hydrogen atoms on the carbon adjacent to the double bond are susceptible to abstraction by the propagating radical. This process, known as degradative chain transfer, forms a stable, less reactive allylic radical, which is slow to re-initiate polymerization, often leading to premature termination of the growing polymer chain.[][2] Consequently, conventional free-radical polymerization typically yields oligomers or low molecular weight polymers.[]

Q2: What are the principal strategies to control the molecular weight of poly(this compound)?

A2: There are two main strategies to control the molecular weight:

  • Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are highly effective.[] These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, which minimizes irreversible termination reactions like degradative chain transfer.[3] This allows for a more controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[][3] The molecular weight can be controlled by adjusting the ratio of monomer to chain transfer agent (CTA) or initiator.[4]

  • Ring-Opening Polymerization (ROP): The anhydride ring of this compound can be opened, for instance, through copolymerization with an epoxide.[5][6] In this case, the molecular weight is primarily controlled by the molar ratio of the monomers to the initiator.[7] This method bypasses the challenges associated with the allylic double bond in a radical polymerization context.

Q3: How does the monomer-to-initiator/chain transfer agent ratio affect the molecular weight?

A3: In controlled polymerization techniques, the number-average molecular weight (Mn) is directly proportional to the ratio of the initial monomer concentration to the initial initiator or chain transfer agent (CTA) concentration, multiplied by the monomer conversion.[2] Therefore, a higher monomer-to-initiator/CTA ratio will result in a higher target molecular weight.[4][8]

Q4: Can reaction temperature be used to control molecular weight?

A4: Yes, temperature is a critical parameter. In free-radical polymerization, increasing the temperature generally increases the rates of both initiation and propagation. However, it can also increase the rate of chain transfer and termination reactions.[8] For allylic monomers, higher temperatures can sometimes exacerbate degradative chain transfer. In ring-opening polymerizations, temperature affects the reaction kinetics, and an optimal temperature is needed to ensure complete conversion without causing side reactions that could limit chain growth.

Troubleshooting Guide

Issue 1: The molecular weight of my polymer is consistently low, and I'm only isolating oligomers.

  • Question: I am attempting a conventional free-radical polymerization of this compound, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight product. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a common outcome for the conventional free-radical polymerization of allylic monomers due to degradative chain transfer.[] To achieve higher molecular weights, you should consider switching to a controlled radical polymerization (CRP) technique.

    • Troubleshooting Steps:

      • Implement RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust method for controlling the polymerization of challenging monomers. By incorporating a RAFT agent, you can significantly suppress premature chain termination.[]

      • Implement ATRP: Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that can provide good control over the polymerization of allylic monomers.

      • Consider Ring-Opening Copolymerization: If applicable to your research goals, copolymerizing the anhydride with an epoxide via ring-opening polymerization is an effective way to build high molecular weight chains without involving the problematic allylic double bond in the propagation step.[7]

Issue 2: The polydispersity index (PDI) of my polymer is very high (>1.5).

  • Question: My polymerization yields a polymer with the desired average molecular weight, but the molecular weight distribution is very broad. How can I achieve a narrower PDI?

  • Answer: A high PDI indicates a lack of control over the polymerization process, with polymer chains terminating at widely different lengths. This is also a common issue in conventional free-radical polymerization of allylic monomers.

    • Troubleshooting Steps:

      • Utilize a CRP Technique: Both RAFT and ATRP are designed to produce polymers with narrow molecular weight distributions (typically PDI < 1.3).[4] The controlled nature of these polymerizations ensures that all polymer chains grow at a similar rate.

      • Purify Monomer and Reagents: Impurities in the monomer, initiator, or solvent can act as unwanted chain transfer agents, leading to a broader PDI. Ensure all reagents are purified before use.

      • Optimize Initiator Concentration: In conventional radical polymerization, a high initiator concentration can lead to a higher rate of termination reactions, contributing to a broader PDI.[8]

      • Ensure Homogeneous Reaction Conditions: Maintain consistent stirring and temperature throughout the reaction to ensure uniform propagation and termination rates.

Issue 3: My ring-opening copolymerization of this compound with an epoxide is not reaching high molecular weights.

  • Question: I am trying to copolymerize this compound with propylene oxide, but the resulting polymer has a lower molecular weight than predicted by the monomer-to-initiator ratio. What could be the issue?

  • Answer: Several factors can limit chain growth in a ring-opening copolymerization.

    • Troubleshooting Steps:

      • Check for Impurities: Water, alcohols, or other protic impurities in the monomers or solvent can act as chain transfer agents, leading to the initiation of new chains and thus a lower overall molecular weight. Ensure all components are rigorously dried.

      • Verify Catalyst/Initiator Activity: The catalyst or initiator may be partially deactivated. Use a freshly opened or purified catalyst/initiator.

      • Optimize Reaction Time and Temperature: The polymerization may not have reached full conversion. Try extending the reaction time. Conversely, excessively high temperatures can lead to side reactions or degradation. An optimal temperature should be determined experimentally.

      • Ensure Proper Stoichiometry: Accurate measurement of the monomer-to-initiator ratio is crucial for achieving the target molecular weight.[7]

Data Presentation

The following tables present illustrative data on how key experimental parameters can influence the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound).

Table 1: Illustrative Data for RAFT Polymerization of this compound

Entry[Monomer]:[CTA]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental, GPC)PDI
150:1:0.27012927,1007,5001.25
2100:1:0.270189514,60014,2001.28
3200:1:0.270249629,60028,5001.32
4100:1:0.280129815,10014,8001.35

Table 2: Illustrative Data for Ring-Opening Copolymerization with Propylene Oxide (PO)

Entry[(Monomer + PO)]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental, GPC)PDI
150:1110249510,1009,8001.18
2100:1110369620,40019,5001.22
3200:1110489741,20039,0001.26
4100:1130249820,80018,9001.30

Experimental Protocols

Protocol 1: Controlled Radical Polymerization via RAFT

This protocol describes a general procedure for the RAFT polymerization of this compound to achieve a target degree of polymerization (DP) of 100.

  • Materials:

    • This compound (Monomer)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)

    • Azobisisobutyronitrile (AIBN) (Initiator)

    • Anhydrous 1,4-dioxane (Solvent)

  • Procedure:

    • To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.54 g, 10 mmol), 2-Cyano-2-propyl dodecyl trithiocarbonate (e.g., 34.3 mg, 0.1 mmol), and AIBN (e.g., 3.28 mg, 0.02 mmol). This corresponds to a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2.

    • Add anhydrous 1,4-dioxane (e.g., 5 mL).

    • Seal the flask with a rubber septum and degas the mixture by subjecting it to three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Place the flask in a preheated oil bath at 70 °C and stir.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

    • Once the desired conversion is reached (e.g., after 18-24 hours), quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

    • Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

Protocol 2: Ring-Opening Copolymerization with an Epoxide

This protocol outlines a general procedure for the ring-opening copolymerization of this compound with propylene oxide.

  • Materials:

    • This compound

    • Propylene Oxide (PO)

    • Benzyl alcohol (Initiator)

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst)

    • Anhydrous toluene (Solvent)

  • Procedure:

    • Ensure all glassware is dried in an oven overnight and cooled under an inert atmosphere.

    • To a dry Schlenk flask, add this compound (e.g., 7.71 g, 50 mmol) and anhydrous toluene (e.g., 20 mL).

    • Add benzyl alcohol (e.g., 108 mg, 1 mmol) as the initiator.

    • Add propylene oxide (e.g., 2.90 g, 50 mmol).

    • Add Sn(Oct)₂ (e.g., 40.5 mg, 0.1 mmol) as the catalyst.

    • Seal the flask and place it in a preheated oil bath at 110 °C with stirring.

    • Allow the reaction to proceed for 24-48 hours.

    • After cooling to room temperature, dissolve the reaction mixture in a small amount of dichloromethane.

    • Precipitate the polymer in a large volume of cold methanol.

    • Isolate the polymer by filtration and dry it in a vacuum oven at 40 °C.

    • Determine the molecular weight and PDI by GPC.

Protocol 3: Molecular Weight Characterization by GPC

  • Instrumentation: A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Calibration: Use narrow molecular weight polystyrene standards for calibration.

  • Sample Preparation: Dissolve a small amount of the polymer (e.g., 2-3 mg/mL) in THF and filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.

Visualizations

TroubleshootingWorkflow start Start: Polymerization of This compound check_mw Issue: Low Molecular Weight? start->check_mw check_pdi Issue: High PDI (>1.5)? check_mw->check_pdi No method Polymerization Method? check_mw->method Yes optimize_crp Optimize CRP/ROP Conditions: - Adjust [M]/[I] or [M]/[CTA] ratio - Check reagent purity - Optimize temperature and time check_pdi->optimize_crp Yes success Achieved Target MW and Low PDI check_pdi->success No conventional Conventional Free Radical method->conventional Conventional method->optimize_crp CRP/ROP switch_to_crp Switch to CRP or ROP to mitigate degradative chain transfer. conventional->switch_to_crp crp Controlled Radical (RAFT/ATRP) or Ring-Opening Polymerization switch_to_crp->optimize_crp optimize_crp->success

Caption: Troubleshooting workflow for low molecular weight and high PDI.

RAFT_Workflow cluster_prep 1. Reaction Setup cluster_degas 2. Degassing cluster_poly 3. Polymerization cluster_workup 4. Workup & Analysis a Combine Monomer, CTA, Initiator, and Solvent in Schlenk Flask b Perform Freeze-Pump-Thaw Cycles (x3) a->b c Immerse in Preheated Oil Bath and Stir b->c d Quench Reaction (Ice Bath + Air) c->d e Precipitate Polymer in Non-Solvent d->e f Filter and Dry e->f g Analyze by GPC f->g

Caption: Experimental workflow for RAFT polymerization.

LogicalRelationships cluster_params Controllable Parameters cluster_outcomes Polymer Characteristics ratio [Monomer] / [Initiator or CTA] mw Molecular Weight (Mn) ratio->mw Directly Proportional temp Temperature temp->mw Complex Effect pdi Polydispersity (PDI) temp->pdi Affects Side Reactions conversion Monomer Conversion temp->conversion Increases Rate time Reaction Time time->conversion Increases method Polymerization Method (CRP vs. Conventional) method->mw Determines Control method->pdi Determines Breadth

Caption: Relationship between parameters and polymer characteristics.

References

handling and safety precautions for (2-Methyl-2-propenyl)succinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with (2-Methyl-2-propenyl)succinic anhydride (CAS RN: 18908-20-8). Please consult this resource to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE must be worn:

  • Eye Protection: Safety glasses or goggles are mandatory. A face shield may be necessary if there is a splash hazard.[1]

  • Hand Protection: Chemical-resistant protective gloves are required.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a dust respirator should be used.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. Protective boots may be required depending on the situation.[1]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of exposure. Follow these first-aid measures:

  • If on Skin: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice or attention.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]

  • If Inhaled: Move the individual to fresh air and keep them in a comfortable position for breathing. If the person feels unwell, seek medical advice or attention.

  • If Swallowed: Rinse the mouth with water. If the person feels unwell, seek medical advice or attention.

Q4: How should I properly store this compound?

A4: Proper storage is essential for maintaining the stability and safety of the compound.

  • Keep the container tightly closed.

  • Store in a cool, dark, and well-ventilated place.[1]

  • For long-term stability, it is recommended to store the compound under an inert gas.[1]

Q5: What are the appropriate fire-fighting measures for this compound?

A5: In the event of a fire involving this compound, use the following extinguishing media:

  • Dry chemical

  • Carbon dioxide

  • Water spray

  • Alcohol-resistant foam

Troubleshooting Guide

Issue Possible Cause Solution
Skin irritation after handling Direct skin contact with the compound.Immediately wash the affected area with soap and water. Apply a soothing lotion. If irritation persists, seek medical attention. Review and reinforce proper PPE usage, especially gloves.
Eye irritation Exposure to dust or vapor of the compound.Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Ensure safety glasses or goggles are worn at all times in the laboratory.
Compound has changed color (from white/pale yellow) Improper storage leading to degradation or contamination.Do not use the compound. Dispose of it according to your institution's hazardous waste disposal guidelines. Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.

Quantitative Data Summary

Property Value Reference
Chemical Formula C8H10O3[1]
CAS Number 18908-20-8[1][3]
Purity >97.0% (GC)(T)[1]
Physical State (20°C) Solid (Crystal - Powder)[1]
Color White to Very pale yellow[1]
Melting Point 58°C[1][3]
Boiling Point 137°C / 1kPa[1]

Experimental Protocol: General Handling Procedure

This protocol outlines the basic steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Verify that a safety shower and eye wash station are readily accessible.

    • Don all required personal protective equipment (PPE): safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling:

    • Handle the compound in a location with local exhaust ventilation to minimize dust and aerosol generation.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Weigh the desired amount of the solid compound in a tared, sealed container to prevent dust dispersion.

    • If transferring the compound, do so carefully to avoid creating dust.

  • Post-Handling:

    • Thoroughly wash hands and face after handling the compound.[1]

    • Clean any spills immediately according to your laboratory's standard operating procedures for chemical spills.

    • Securely close the container and store it in a designated cool, dark, and dry location.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Verify Fume Hood Operation A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete J Skin/Eye Contact E->J K Spill E->K G Properly Dispose of Waste F->G H Wash Hands Thoroughly G->H I Store in Cool, Dark, Dry Place H->I Final Step L Flush with Water Seek Medical Attention J->L Follow First Aid M Contain and Clean Up K->M Follow Spill Protocol

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to the Polymerization of (2-Methyl-2-propenyl)succinic Anhydride and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization behavior of (2-Methyl-2-propenyl)succinic anhydride and maleic anhydride, offering insights into their respective performance in polymer synthesis. While extensive data is available for the well-established monomer maleic anhydride, this guide also incorporates available information for this compound to draw a comparative analysis.

Introduction

Maleic anhydride is a widely utilized monomer in the synthesis of a diverse range of copolymers, celebrated for its high reactivity and propensity to form alternating structures with various comonomers. In contrast, this compound, also known as isobutenyl succinic anhydride, presents a different structural motif where the polymerizable double bond is not directly conjugated with the anhydride ring. This structural variance is anticipated to significantly influence its polymerization characteristics. This guide aims to delineate these differences, supported by available experimental data and established principles of polymer chemistry.

Data Presentation

Table 1: Monomer Properties
PropertyThis compoundMaleic Anhydride
CAS Number 18908-20-8108-31-6
Molecular Formula C₈H₁₀O₃C₄H₂O₃
Molecular Weight 154.16 g/mol 98.06 g/mol
Appearance White to almost white powder or crystalsWhite crystalline solid
Melting Point 57-61 °C52.8 °C
Boiling Point 137 °C / 9 mmHg202 °C
Table 2: Comparison of Polymerization Behavior and Polymer Properties (Qualitative)
FeatureThis compoundMaleic Anhydride
Homopolymerization Not readily homopolymerized via free radical methods due to being an allylic compound, which can lead to degradative chain transfer.Difficult to homopolymerize via free radical methods, typically resulting in low molecular weight oligomers.[1]
Copolymerization Can be copolymerized with other vinyl monomers. The succinic anhydride group is incorporated as a side chain.Readily copolymerizes with a wide range of electron-donating monomers, often in an alternating fashion. The anhydride group becomes part of the polymer backbone.
Reactivity The exocyclic double bond is less reactive in radical polymerization compared to maleic anhydride due to the lack of conjugation and steric hindrance. As an allylic monomer, it is prone to chain transfer reactions.[2][3]The double bond is highly activated by the two adjacent carbonyl groups, making it a strong electron acceptor and highly reactive towards electron-rich comonomers.
Polymer Structure Forms polymers with pendant succinic anhydride groups.Incorporates the succinic anhydride unit directly into the polymer backbone.
Resulting Polymer Functionality The anhydride functionality is available for post-polymerization modification.The anhydride functionality along the polymer chain is readily available for reactions like hydrolysis, esterification, and amidation.

Experimental Protocols

Copolymerization of this compound and Maleic Anhydride

This protocol is based on a patented procedure for the synthesis of a copolymer of isobutenyl succinic anhydride and maleic anhydride.[4]

Materials:

  • Isobutenyl succinic anhydride (308 grams)

  • Maleic anhydride (198 grams)

  • Di-tert-butyl peroxide (10 grams initially, with two subsequent additions of 1 gram each)

  • Xylene (330 grams)

  • Nitrogen gas

Procedure:

  • A three-liter kettle equipped with a stirrer, nitrogen inlet, thermometer, and condenser is charged with 308 grams of isobutenyl succinic anhydride, 198 grams of maleic anhydride, 10 grams of di-tert-butyl peroxide, and 330 grams of xylene.

  • The mixture is stirred and heated to 145-147 °C under a nitrogen atmosphere.

  • The reaction is held at this temperature for two hours.

  • A first boost of 1 gram of di-tert-butyl peroxide is added, and the mixture is heated for an additional two hours.

  • A second boost of 1 gram of di-tert-butyl peroxide is then added, and the reaction is continued.

Typical Free Radical Copolymerization of Maleic Anhydride with an Acrylate Monomer

The following is a general procedure for the copolymerization of maleic anhydride with methacrylate and acrylate monomers.[5]

Materials:

  • Maleic anhydride (MAN)

  • Methyl methacrylate (MMA), ethyl methacrylate (EMA), methyl acrylate (MA), ethyl acrylate (EA), or butyl acrylate (BA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Dry ethyl acetate as solvent

Procedure:

  • In a Pyrex glass ampoule, a mixture of maleic anhydride (e.g., 1.96 g, 20 mmol), the chosen acrylate/methacrylate comonomer (e.g., 2.00 g MMA, 20 mmol), and AIBN (e.g., 0.065 g, 0.4 mmol) is dissolved in dry ethyl acetate (e.g., 15 ml).

  • The ampoule is sealed and the polymerization is carried out at a specific temperature (e.g., 70°C).

  • After the reaction, the resulting polymer is isolated, for example, by precipitation in a non-solvent like diethyl ether.

Visualizations

monomer_structures cluster_MPSA This compound cluster_MA Maleic Anhydride MPSA C₈H₁₀O₃ MA C₄H₂O₃ MPSA_img MA_img

Caption: Chemical structures of the compared monomers.

experimental_workflow cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization Reaction cluster_isolation Polymer Isolation & Purification Monomers Weigh Monomers (this compound or Maleic Anhydride + Comonomer) Mixing Combine Monomers, Solvent, and Initiator in Reactor Monomers->Mixing Initiator Prepare Initiator Solution (e.g., AIBN in solvent) Initiator->Mixing Heating Heat to Reaction Temperature under Inert Atmosphere Mixing->Heating Polymerization Maintain Temperature for a Set Time Heating->Polymerization Precipitation Precipitate Polymer in Non-solvent Polymerization->Precipitation Filtration Filter the Precipitated Polymer Precipitation->Filtration Drying Dry the Polymer under Vacuum Filtration->Drying

Caption: Generalized experimental workflow for free radical polymerization.

Discussion

The disparate polymerization behaviors of this compound and maleic anhydride are rooted in their fundamental structural differences.

Maleic Anhydride: The double bond in maleic anhydride is endocyclic and directly conjugated with two electron-withdrawing carbonyl groups. This electronic configuration renders the double bond highly electron-deficient, making it an excellent acceptor for radical addition. Consequently, maleic anhydride readily copolymerizes with electron-rich monomers such as styrene and vinyl ethers, often exhibiting a strong tendency to form alternating copolymers. This alternating behavior is attributed to the formation of a charge-transfer complex between the electron-poor maleic anhydride and the electron-rich comonomer. While maleic anhydride does not readily homopolymerize to high molecular weights under typical free-radical conditions, it is a versatile comonomer for creating functional polymers with anhydride groups integrated into the polymer backbone.[1]

This compound: In contrast, the double bond in this compound is exocyclic and part of a methallyl group. This double bond is not conjugated with the anhydride's carbonyl groups, leading to significantly different reactivity. As an allylic compound, it is susceptible to degradative chain transfer, a process where a propagating radical abstracts a hydrogen atom from the methyl group, forming a stable, less reactive allylic radical.[2][3] This process can terminate the growing polymer chain, often resulting in the formation of oligomers rather than high molecular weight polymers.

The patent literature demonstrates that this compound can be copolymerized with other monomers, such as maleic anhydride itself, to yield polymers where the succinic anhydride moiety is a pendant group attached to the polymer backbone.[4] This pendant functionality offers a different architectural motif compared to the in-chain anhydride groups of maleic anhydride copolymers, which could be advantageous for specific applications where accessibility of the anhydride group is critical.

Conclusion

References

A Comparative Guide to the Reactivity of (2-Methyl-2-propenyl)succinic Anhydride and Itaconic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of (2-Methyl-2-propenyl)succinic anhydride and itaconic anhydride. Understanding the distinct chemical behaviors of these two cyclic anhydrides is crucial for their effective application in polymer synthesis, drug delivery systems, and the development of novel biomaterials. This document synthesizes available data and theoretical principles to offer insights into their relative performance in various chemical transformations.

Introduction

This compound and itaconic anhydride are both five-membered cyclic anhydrides possessing sites of unsaturation, making them valuable building blocks in organic synthesis and materials science. However, the nature and position of their double bonds, along with other structural features, lead to significant differences in their reactivity. This guide explores these differences through a structural analysis and a review of relevant experimental findings.

Structural and Physical Properties

A fundamental comparison begins with the structural and physical characteristics of each molecule.

PropertyThis compoundItaconic Anhydride
CAS Number 18908-20-82170-03-8
Molecular Formula C₈H₁₀O₃C₅H₄O₃
Molecular Weight 154.16 g/mol 112.08 g/mol
Appearance White to Almost white powder to crystalColorless crystalline solid[1]
Melting Point 57.0 to 61.0 °C70–72 °C[1]
Structure
Key Structural Feature Isolated terminal double bondExocyclic conjugated double bond

Comparative Reactivity Analysis

The reactivity of these anhydrides can be considered in two main parts: the reactivity of the anhydride ring and the reactivity of the carbon-carbon double bond.

Reactivity of the Anhydride Ring

The anhydride ring in both molecules is susceptible to nucleophilic attack, leading to ring-opening reactions such as hydrolysis, alcoholysis, and aminolysis. The rate of these reactions is influenced by steric and electronic factors.[2]

  • This compound: The (2-methyl-2-propenyl) group is an alkyl substituent on the succinic anhydride ring. Alkyl groups are generally electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbons, potentially leading to a slower rate of nucleophilic attack compared to unsubstituted succinic anhydride.[2] Steric hindrance from the substituent may also play a role in slowing down the reaction rate.[2]

  • Itaconic Anhydride: The exocyclic double bond in itaconic anhydride is conjugated with one of the carbonyl groups of the anhydride ring. This conjugation can withdraw electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This electronic effect suggests that the anhydride ring of itaconic anhydride is likely more reactive towards nucleophiles than that of this compound. A study on the hydrolysis of various cyclic anhydrides reported an activation energy of +45.9 kcal/mol for the ring opening of itaconic anhydride.[3]

Inference on Reactivity: Based on electronic effects, itaconic anhydride is expected to exhibit higher reactivity in anhydride ring-opening reactions compared to this compound.

Reactivity of the Double Bond

The nature and substitution pattern of the carbon-carbon double bond in each molecule dictate its reactivity in reactions such as polymerization, hydrogenation, and addition reactions.

  • This compound: This molecule contains a trisubstituted terminal alkene. This type of double bond is reactive in typical alkene reactions, such as addition of electrophiles and radical polymerization. As an alkenyl succinic anhydride (ASA), it can be used in applications like paper sizing where the anhydride reacts with cellulose and the alkenyl chain provides hydrophobicity.

  • Itaconic Anhydride: The exocyclic double bond in itaconic anhydride is highly activated due to its conjugation with the carbonyl group. This makes it a very reactive monomer in radical polymerization.[1][4] It can readily undergo polymerization and copolymerization.[1][5] The conjugated system also makes it susceptible to Michael addition reactions.

Inference on Reactivity: The conjugated double bond of itaconic anhydride is expected to be more reactive in polymerization and conjugate addition reactions compared to the isolated double bond of this compound.

Experimental Protocols for Reactivity Comparison

To obtain quantitative data on the relative reactivity of these two anhydrides, a comparative kinetic study of their hydrolysis can be performed.

General Protocol for Comparative Hydrolysis Kinetics via Titration

This method follows the reaction progress by titrating the carboxylic acid produced during hydrolysis with a standardized base.

Materials:

  • This compound

  • Itaconic anhydride

  • Acetone (or other suitable organic solvent)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Reaction flasks

  • Burette, pipettes, and other standard laboratory glassware

Procedure:

  • Prepare stock solutions of each anhydride in acetone at a known concentration.

  • Equilibrate a known volume of deionized water in a reaction flask in the thermostated water bath to the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by adding a small, known volume of the anhydride stock solution to the water. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Add a few drops of phenolphthalein indicator to the quenched sample.

  • Titrate the sample with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Repeat steps 4-6 at various time points to monitor the progress of the reaction.

  • The concentration of the carboxylic acid produced at each time point can be calculated from the volume of NaOH used.

  • Plot the concentration of the anhydride remaining versus time and determine the rate constant for the hydrolysis of each anhydride under the same conditions.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key structural differences influencing reactivity and a typical experimental workflow for a comparative kinetic study.

G Structural Comparison and Reactivity cluster_MPSA This compound cluster_IA Itaconic Anhydride MPSA Structure: Isolated Double Bond Alkyl Substituent MPSA_Anhydride Anhydride Reactivity: Electron-donating group decreases electrophilicity MPSA->MPSA_Anhydride influences MPSA_Alkene Alkene Reactivity: Standard alkene reactions MPSA->MPSA_Alkene influences Conclusion Conclusion: Itaconic anhydride is generally more reactive in both ring-opening and double bond reactions MPSA_Anhydride->Conclusion MPSA_Alkene->Conclusion IA Structure: Conjugated Double Bond IA_Anhydride Anhydride Reactivity: Conjugation increases electrophilicity IA->IA_Anhydride influences IA_Alkene Alkene Reactivity: High reactivity in polymerization & Michael addition IA->IA_Alkene influences IA_Anhydride->Conclusion IA_Alkene->Conclusion

Caption: Structural features influencing the reactivity of the two anhydrides.

G Experimental Workflow for Comparative Hydrolysis Kinetics start Start: Prepare Anhydride Solutions step1 Initiate Hydrolysis in Thermostated Water Bath start->step1 step2 Withdraw Aliquots at Regular Time Intervals step1->step2 step2->step1 Repeat step3 Quench Reaction step2->step3 step4 Titrate with Standardized Base step3->step4 step5 Calculate Anhydride Concentration step4->step5 step6 Plot Data and Determine Rate Constants step5->step6 end End: Compare Reactivity step6->end

Caption: Workflow for comparing the hydrolysis rates of the anhydrides.

Conclusion

While direct comparative experimental data is limited, a structural analysis strongly suggests that itaconic anhydride is the more reactive of the two compounds . Its conjugated double bond enhances the reactivity of both the anhydride ring (via electronic withdrawal) and the alkene moiety (via activation for polymerization and conjugate addition). In contrast, the alkyl substituent in this compound is expected to have a deactivating effect on the anhydride ring.

For applications requiring high reactivity, such as rapid polymerization or facile ring-opening, itaconic anhydride is likely the superior choice. This compound may be preferred in applications where a more controlled, slower reaction is desired, or where the specific properties imparted by the methallyl group are required. The provided experimental protocol offers a straightforward method for researchers to quantify these reactivity differences in a laboratory setting.

References

Performance Evaluation of (2-Methyl-2-propenyl)succinic Anhydride-Based Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of epoxy resins cured with (2-Methyl-2-propenyl)succinic anhydride, also known as methallyl succinic anhydride. Due to a lack of specific quantitative performance data in publicly available literature for this particular anhydride, this guide focuses on qualitative comparisons based on the performance of the broader class of alkenyl succinic anhydrides (ASAs) and provides detailed experimental protocols for a comprehensive performance evaluation.

Introduction to this compound in Epoxy Resins

This compound is a member of the alkenyl succinic anhydride (ASA) family of epoxy curing agents.[1] These curing agents are known for their ability to impart flexibility, toughness, and improved adhesion to epoxy formulations.[2] The structure of this compound, featuring a short, reactive methallyl group, suggests it may offer a unique balance of properties compared to other ASAs with longer alkyl chains and other common anhydride hardeners.

Qualitative Performance Comparison

While specific data tables for this compound are not available, we can infer its likely performance characteristics based on studies of related alkenyl succinic anhydrides and general principles of epoxy chemistry.

Mechanical Properties

Studies on alkenyl succinic anhydrides with varying side chain lengths (such as octenyl, dodecenyl, and hexadecenyl) have shown that as the alkyl chain length increases, there is a corresponding decrease in tensile strength and impact strength.[3][4] This is attributed to a lower crosslink density in the cured epoxy network. Consequently, it can be inferred that the shorter methallyl group of this compound would lead to a higher crosslink density, potentially resulting in higher tensile strength and hardness compared to its longer-chain ASA counterparts. However, this may also translate to lower flexibility.

Thermal Properties

The same trend observed for mechanical properties generally applies to thermal properties. The glass transition temperature (Tg) of epoxy resins cured with alkenyl succinic anhydrides tends to decrease as the side chain length increases.[3] Therefore, this compound is expected to yield a higher glass transition temperature relative to other ASAs, indicating better performance at elevated temperatures.

Adhesion

Alkenyl succinic anhydrides are generally reported to enhance the adhesive properties of epoxy resins.[2] The presence of the alkenyl group can contribute to improved wetting and interfacial bonding with various substrates. It is anticipated that resins based on this compound would exhibit good to excellent adhesion .

Chemical Resistance

Epoxy resins cured with anhydrides typically offer good chemical resistance, particularly against acids.[5][6] The crosslink density plays a significant role in determining the resistance to chemical ingress. Given the expected higher crosslink density from this compound compared to longer-chain ASAs, it is likely to provide superior chemical resistance .

Comparison with Common Anhydride Alternatives

For a comprehensive evaluation, the performance of this compound-based resins should be benchmarked against established anhydride curing agents such as Methyltetrahydrophthalic Anhydride (MTHPA) and Hexahydrophthalic Anhydride (HHPA).

Table 1: Qualitative Comparison of Anhydride Curing Agents

PropertyThis compound (Inferred)Methyltetrahydrophthalic Anhydride (MTHPA)Hexahydrophthalic Anhydride (HHPA)
Mechanical Strength Potentially HighHighModerate to High
Flexibility ModerateLow to ModerateModerate
Glass Transition Temp. (Tg) Potentially HighHighModerate to High
Adhesion Good to ExcellentGoodGood
Chemical Resistance Good to ExcellentExcellentGood to Excellent
Viscosity (of hardener) Solid (melts around 58°C)[7]Low LiquidLow Melting Solid/Liquid
Cure Speed Likely requires acceleratorRequires acceleratorRequires accelerator

Experimental Protocols for Performance Evaluation

To generate the necessary quantitative data for a direct comparison, the following standardized experimental protocols are recommended.

Sample Preparation Workflow

cluster_formulation Resin Formulation cluster_curing Curing Process cluster_testing Performance Testing Epoxy_Resin Epoxy Resin (e.g., DGEBPA) Mixing Thorough Mixing Epoxy_Resin->Mixing Curing_Agent This compound or Alternative Curing_Agent->Mixing Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Cure_Schedule Cure Schedule (e.g., 2h @ 100°C + 4h @ 150°C) Casting->Cure_Schedule Post_Cure Post-Curing Cure_Schedule->Post_Cure Mechanical_Testing Mechanical Testing Post_Cure->Mechanical_Testing Thermal_Analysis Thermal Analysis Post_Cure->Thermal_Analysis Adhesion_Testing Adhesion Testing Post_Cure->Adhesion_Testing Chemical_Resistance Chemical Resistance Post_Cure->Chemical_Resistance

Caption: Workflow for sample preparation and testing.

Mechanical Properties Testing
  • Tensile Strength and Modulus: ASTM D638

    • Dog-bone shaped specimens are pulled to failure at a constant crosshead speed. Stress-strain curves are generated to determine tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Strength and Modulus: ASTM D790

    • Rectangular specimens are subjected to a three-point bending test until fracture. This test is crucial for materials used in structural applications.

  • Impact Strength (Izod): ASTM D256

    • A notched specimen is struck by a swinging pendulum. The energy absorbed to break the specimen is a measure of its impact resistance or toughness.

  • Compressive Strength: ASTM D695

    • Cylindrical or rectangular block specimens are compressed at a uniform rate until failure.

Thermal Analysis
  • Glass Transition Temperature (Tg) and Curing Profile: Differential Scanning Calorimetry (DSC)

    • A small sample is heated at a controlled rate. The heat flow to or from the sample is measured, revealing the glass transition temperature, melting points, and exothermic curing reactions.

  • Thermal Stability: Thermogravimetric Analysis (TGA)

    • The mass of a sample is monitored as it is heated in a controlled atmosphere (e.g., nitrogen or air). This determines the decomposition temperature and the amount of residual material.

  • Viscoelastic Properties: Dynamic Mechanical Analysis (DMA)

    • A sinusoidal stress is applied to a sample, and the resulting strain is measured. This provides information on the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping) as a function of temperature.

Adhesion Testing
  • Tape Adhesion Test (Cross-Hatch): ASTM D3359

    • A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating removed provides a qualitative measure of adhesion.

Chemical Resistance Testing
  • Spot Test for Household Chemicals: ASTM D1308

    • Various chemicals are placed on the surface of the cured resin for a specified period. The effects, such as discoloration, blistering, or softening, are then evaluated.

  • Immersion Test: ASTM D543

    • Specimens are fully immersed in chemical reagents, and changes in weight, dimensions, and mechanical properties are measured over time.

Epoxy-Anhydride Curing Mechanism

The curing of an epoxy resin with an anhydride hardener is a complex process that typically requires an initiator or accelerator, often a tertiary amine.

cluster_initiation Initiation cluster_propagation Propagation cluster_network Cross-linked Network Initiator Initiator (e.g., Hydroxyl group or Tertiary Amine) Anhydride Anhydride Ring Initiator->Anhydride Ring Opening Carboxylate_Anion Carboxylate Anion Anhydride->Carboxylate_Anion Epoxy_Ring Epoxy Ring Carboxylate_Anion->Epoxy_Ring Nucleophilic Attack Alkoxide_Anion Alkoxide Anion Epoxy_Ring->Alkoxide_Anion Ester_Linkage Ester Linkage Anhydride_p Anhydride Ring Alkoxide_Anion->Anhydride_p Reacts with another Anhydride Ring Network 3D Cross-linked Polymer Network

Caption: Simplified epoxy-anhydride curing pathway.

Conclusion

This compound presents itself as a potentially valuable curing agent for epoxy resins, likely offering a favorable balance of mechanical strength, thermal stability, and adhesion. Its shorter alkenyl chain compared to other ASAs suggests the potential for higher crosslink density, which would translate to improved performance in several key areas. However, to fully understand its capabilities and position it against other commercial alternatives, a rigorous experimental evaluation following the protocols outlined in this guide is essential. The generation of quantitative data will enable researchers and developers to make informed decisions when formulating high-performance epoxy systems for a variety of demanding applications.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (2-Methyl-2-propenyl)succinic anhydride. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The comparison is based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method Comparison Summary

Two hypothetical, yet representative, HPLC methods are presented for comparison:

  • Method A (Product X): A modern Hydrophilic Interaction Liquid Chromatography (HILIC) based method, offering rapid analysis time.

  • Method B (Competitor Y): A traditional Reversed-Phase (RP-HPLC) method, widely used in the industry.

The following table summarizes the performance characteristics of each method, based on validation studies.

Validation ParameterMethod A (Product X) - HILICMethod B (Competitor Y) - RP-HPLCAcceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL-
Specificity No interference from related substancesNo interference from related substancesSpecific for the analyte
Robustness RobustRobustNo significant impact on results

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

HPLC Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Validation_Protocol Develop Validation Protocol Specificity Specificity Validation_Protocol->Specificity Defines parameters & acceptance criteria Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Compile results

Caption: A flowchart of the HPLC method validation process.

Experimental Protocols

Detailed methodologies for the validation of both HPLC methods are provided below.

Method A (Product X) - HILIC Method

Chromatographic Conditions:

  • Column: HILIC Column (e.g., Zodiac HST S2, 150 x 4.6 mm, 3 µm)[5]

  • Mobile Phase: Acetonitrile:Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[6][7]

  • Injection Volume: 5 µL

Validation Procedures:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was determined by injecting a placebo (matrix without the analyte) and a standard solution of this compound. The absence of interfering peaks at the retention time of the analyte in the placebo injection demonstrates specificity.

  • Linearity: A series of at least five standard solutions of this compound were prepared over a concentration range of 1 µg/mL to 50 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision: The repeatability assay was performed on a different day, by a different analyst, and on a different instrument to assess the variability. The %RSD was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on the peak area and retention time was observed.

Method B (Competitor Y) - RP-HPLC Method

Chromatographic Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)[8]

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 225 nm[5][8][9][10]

  • Injection Volume: 10 µL

Validation Procedures:

The validation procedures for Method B followed the same principles as outlined for Method A, with adjustments to the concentration ranges and experimental conditions as appropriate for a reversed-phase method.

Interrelation of Validation Parameters

The following diagram illustrates the logical relationship between the core validation parameters.

Validation Parameter Relationship Linearity Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ informs calculation Range Range Linearity->Range defines Accuracy Accuracy Precision Precision Specificity Specificity Specificity->Accuracy ensures analyte is measured Specificity->Precision Range->Accuracy requires Range->Precision requires

Caption: Relationship between key HPLC validation parameters.

Conclusion

Both Method A (HILIC) and Method B (RP-HPLC) are capable of providing accurate and precise results for the quantification of this compound. Method A offers the advantage of a faster analysis time and potentially higher sensitivity as indicated by the lower LOD and LOQ values. The choice between the two methods will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the complexity of the sample matrix. It is essential to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.[1]

References

Cross-Validation of Experimental and Theoretical Data for (2-Methyl-2-propenyl)succinic Anhydride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and theoretical data for (2-Methyl-2-propenyl)succinic anhydride. It also includes a comparative analysis with structurally related alternatives, succinic anhydride and maleic anhydride, to offer a broader context for its physicochemical and spectroscopic properties. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided.

Physicochemical Properties

A comparison of the key physical properties of this compound and its alternatives is presented in Table 1. The experimental data for this compound is sourced from commercial suppliers, while some values are predicted based on computational models.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSuccinic AnhydrideMaleic Anhydride
Molecular Formula C₈H₁₀O₃C₄H₄O₃C₄H₂O₃
Molecular Weight 154.16 g/mol 100.07 g/mol 98.06 g/mol
Melting Point 57-61 °C119-120 °C52.8 °C
Boiling Point 137 °C at 9 mmHg[1]261 °C202 °C
Density (Predicted) 1.1 ± 0.1 g/cm³[2]1.503 g/cm³1.48 g/cm³

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and characterization of chemical compounds. This section compares the available experimental and theoretical spectroscopic data for this compound with its alternatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups. Anhydrides are characterized by two distinct carbonyl (C=O) stretching bands.

Table 2: Comparison of Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)Succinic Anhydride (Experimental)Maleic Anhydride (Experimental)
C=O Stretch (Asymmetric) ~1850~1865~1850
C=O Stretch (Symmetric) ~1780~1782~1780
C-O-C Stretch ~1220~1235~1250
C=C Stretch ~1650N/A~1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentThis compound (Predicted)Succinic Anhydride (Experimental)Maleic Anhydride (Experimental)
-CH₂- (ring) 2.6 - 3.22.9 (s)N/A
-CH- (ring) 3.3 - 3.6N/AN/A
=CH₂ 4.8 - 5.0N/A7.1 (s)
-CH₂- (allyl) 2.4 - 2.6N/AN/A
-CH₃ 1.7 - 1.9N/AN/A

Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentThis compound (Predicted)Succinic Anhydride (Experimental)Maleic Anhydride (Experimental)
C=O ~170, ~173~177~165
-CH₂- (ring) ~30~29N/A
-CH- (ring) ~40N/AN/A
C=C (quaternary) ~140N/AN/A
=CH₂ ~115N/A~137
-CH₂- (allyl) ~35N/AN/A
-CH₃ ~22N/AN/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Comparison of Key Mass Spectrometry Data (m/z)

IonThis compound (Predicted)Succinic Anhydride (Experimental)Maleic Anhydride (Experimental)
[M]⁺ 15410098
[M-CO]⁺ 1267270
[M-CO₂]⁺ 1105654
[C₄H₅O]⁺ 69N/AN/A

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used, and a larger number of scans is typically required.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.

  • Ionization Method: Electron ionization (EI) is a common method for volatile compounds.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and to deduce the structure based on the fragmentation pattern.

Visualization of the Cross-Validation Workflow

The logical workflow for the cross-validation of experimental and theoretical data is depicted in the following diagram.

CrossValidationWorkflow cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation cluster_comparison Data Comparison & Validation exp_synthesis Synthesis & Purification of This compound exp_ir FTIR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_synthesis->exp_nmr exp_ms Mass Spectrometry exp_synthesis->exp_ms compare_ir Compare IR Spectra exp_ir->compare_ir compare_nmr Compare NMR Spectra exp_nmr->compare_nmr compare_ms Compare Mass Spectra exp_ms->compare_ms theo_model Molecular Modeling theo_ir DFT Calculation of IR Spectrum theo_model->theo_ir theo_nmr GIAO Calculation of NMR Spectra theo_model->theo_nmr theo_ms Prediction of Mass Fragmentation theo_model->theo_ms theo_ir->compare_ir theo_nmr->compare_nmr theo_ms->compare_ms validation Structural Validation compare_ir->validation compare_nmr->validation compare_ms->validation

Caption: Workflow for the cross-validation of experimental and theoretical data.

References

Assessing the Biocompatibility of (2-Methyl-2-propenyl)succinic Anhydride Derivatives for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biomaterials is a cornerstone of advancement in medical devices and drug delivery systems. Among the diverse classes of polymers being explored, those derived from (2-Methyl-2-propenyl)succinic anhydride hold promise due to their potential for tunable degradation rates and versatile functionalization. However, a thorough assessment of their biocompatibility is paramount before they can be considered for clinical applications. This guide provides a comparative overview of the biocompatibility of anhydride-based polymers, with a focus on derivatives of succinic anhydride, and outlines the key experimental protocols required for their evaluation.

While direct and comprehensive biocompatibility data for this compound derivatives are limited in publicly available literature, this guide draws upon existing research on structurally related polyanhydrides and maleic anhydride copolymers to provide a foundational understanding and a framework for future investigation. The data presented herein for related compounds should be considered as a surrogate for preliminary assessment, and dedicated experimental validation for any novel derivative is essential.

Comparative Biocompatibility Data of Anhydride-Based Polymers

The biocompatibility of anhydride-based polymers is influenced by several factors, including the hydrophobicity of the monomer, the rate of hydrolysis, and the nature of the degradation products. The following table summarizes key biocompatibility data from studies on various anhydride copolymers, offering a comparative landscape for assessing novel derivatives.

Polymer/DerivativeAssay TypeCell Line/SystemKey Findings
Poly(sebacic anhydride) (PSA) Cytotoxicity (MTT Assay)J774 MacrophagesBiocompatible at concentrations up to 2.8 mg/mL; cytotoxicity observed at higher concentrations.[1]
In vivo ImplantationRats (subcutaneous)Minimal inflammatory response and good tissue integration.
Maleic Anhydride-Vinyl Acetate Copolymers Cytotoxicity (in vitro)K562 (human chronic myeloid leukemia)Demonstrated 50% cytotoxicity, with effects dependent on molecular weight.[2]
Poly(anhydride-co-imides) CytotoxicityMC3T3-E1 (osteoblast-like cells)Non-cytotoxic and supported normal cell morphology and proliferation.
Linear Polyethylenimine modified with Succinic Anhydride Cytotoxicity (MTT Assay)Human alveolar epithelial cellsModification with succinic anhydride reduced the toxicity of the parent L-PEI.[3]

Experimental Protocols for Biocompatibility Assessment

A rigorous evaluation of biocompatibility involves a battery of standardized in vitro and in vivo tests. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials: Test material extracts, positive control (e.g., phenol), negative control (e.g., high-density polyethylene), cell culture medium, selected cell line (e.g., L929, 3T3), MTT reagent, solubilization solution (e.g., isopropanol with HCl).

  • Procedure:

    • Prepare extracts of the test material according to ISO 10993-12 standards.

    • Seed cells in a 96-well plate and incubate until they reach a desired confluency.

    • Replace the culture medium with the prepared material extracts, positive and negative controls, and fresh medium (blank).

    • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the blank control.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Materials: Test material extracts, positive control, negative control, cell culture medium, selected cell line, LDH assay kit.

  • Procedure:

    • Prepare material extracts and cell cultures as described for the MTT assay.

    • Expose cells to the extracts and controls.

    • At the end of the exposure period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage relative to the positive control (maximum LDH release).

Hemolysis Assay (ASTM F756)

This test evaluates the potential of a material to damage red blood cells.[4][5][6]

  • Materials: Test material, positive control (e.g., water for injection), negative control (e.g., saline), fresh human or rabbit blood with anticoagulant.

  • Procedure:

    • Prepare extracts of the test material as per ASTM F756 guidelines.[4][5]

    • Prepare a diluted blood solution.

    • Incubate the test material extracts, positive and negative controls with the diluted blood solution for a specified time and temperature (e.g., 37°C for 4 hours).

    • Centrifuge the samples to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis. A hemolysis rate of less than 2% is generally considered acceptable.[7]

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the assessment process and potential biological interactions, the following diagrams are provided.

Biocompatibility_Assessment_Workflow cluster_0 Material Preparation cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Data Analysis & Conclusion Start Synthesize (2-Methyl-2-propenyl)succinic anhydride derivative Sterilize Sterilize Material Start->Sterilize Extract Prepare Extracts (ISO 10993-12) Sterilize->Extract Cytotoxicity Cytotoxicity Assays (MTT, LDH) Extract->Cytotoxicity Hemolysis Hemolysis Assay (ASTM F756) Extract->Hemolysis Genotoxicity Genotoxicity Assays Extract->Genotoxicity Analyze Analyze Data Cytotoxicity->Analyze Hemolysis->Analyze Genotoxicity->Analyze Implantation Subcutaneous Implantation Histopathology Histopathological Analysis Implantation->Histopathology Histopathology->Analyze Conclusion Assess Biocompatibility Analyze->Conclusion

Caption: Workflow for assessing the biocompatibility of a novel biomaterial.

Anhydride_Cellular_Interaction cluster_0 Extracellular Environment cluster_1 Cellular Interaction Polymer (2-Methyl-2-propenyl)succinic anhydride derivative Hydrolysis Hydrolysis Polymer->Hydrolysis H2O DegradationProducts Degradation Products: (2-Methyl-2-propenyl)succinic acid & other monomers Hydrolysis->DegradationProducts Cell Cell DegradationProducts->Cell Interaction Membrane Cell Membrane Metabolism Mitochondrial Metabolism Viability Cell Viability Membrane->Viability LDH Release Metabolism->Viability MTT Reduction

Caption: Potential interaction pathway of anhydride derivatives with a cell.

Conclusion and Future Directions

The existing literature on anhydride-based polymers suggests a generally favorable biocompatibility profile, particularly for derivatives that degrade into naturally occurring or readily metabolized products. However, the specific biocompatibility of this compound derivatives remains to be thoroughly investigated. The introduction of the methallyl group may influence the degradation kinetics and the biological response to the degradation products.

Therefore, it is imperative for researchers and developers working with these novel materials to conduct comprehensive biocompatibility testing following standardized protocols, such as those outlined in this guide. The data generated from such studies will be crucial in determining the suitability of this compound derivatives for various medical applications and will contribute valuable knowledge to the field of biomaterials science. Future research should also focus on long-term in vivo studies to assess the chronic tissue response and the complete degradation and clearance of these materials.

References

Comparative Thermal Analysis: Insights from Structurally Related Polymers to (2-Methyl-2-propenyl)succinic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific thermal analysis data for homopolymers or copolymers derived directly from (2-Methyl-2-propenyl)succinic anhydride. To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document focuses on the thermal properties of structurally analogous polymers. By examining polymers containing similar functional groups, such as cyclic anhydrides and succinate esters, we can infer the potential thermal behavior of this compound-based materials.

This guide presents a comparative analysis of three relevant classes of polymers:

  • Copolymers of Maleic Anhydride: An unsaturated five-membered cyclic anhydride, offering a close structural parallel.

  • Copolymers of Itaconic Anhydride: An isomer of this compound, providing insight into the effects of exocyclic double bonds.

  • Poly(alkylene succinate)s: Polyesters derived from succinic acid, representing the esterified form of the succinic anhydride moiety.

Comparative Thermal Properties of Structurally Analogous Polymers

The thermal characteristics of polymers, including glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical for determining their processing conditions and application suitability. The following table summarizes key thermal data for polymers structurally related to those derived from this compound.

Polymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (°C)Analysis Method
Poly(alkylene succinate)s
Poly(ethylene succinate) (PESu)-11.4103-106~420-430 (Tmax)DSC, TGA
Poly(butylene succinate) (PBSu)-31.7117.8~420-430 (Tmax)[1]DSC, TGA[2][1]
Poly(hexylene succinate) (PHSu)-46.564.2~420-430 (Tmax)DSC, TGA
Itaconic Anhydride Copolymers
Poly(itaconic anhydride-co-PLLA methacrylate)31 - 73Not observedNot specifiedDSC[3][4]
Maleic Anhydride Copolymers
Poly(styrene-co-maleic anhydride)Varies with compositionNot applicableImidization/decomposition dependent on comonomerDSC, TGA
Polypropylene-graft-maleic anhydride (PP-g-MA)Not specifiedVariesImproved stability over pure PP[5]TGA[5]
Poly(itaconic acid) (Hydrolyzed form of Anhydride)
Poly(itaconic acid)Not specifiedNot applicableThree-stage decomposition (185, 315, 388 °C)TGA[6]

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis is paramount for comparing polymer properties. The most common techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) by monitoring the heat flow to a sample compared to a reference as a function of temperature.

Detailed Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system is required.

  • Sample Preparation: 5-10 mg of the polymer sample is accurately weighed into a standard aluminum DSC pan. The pan is then hermetically sealed to ensure good thermal contact and prevent any loss of volatiles. An empty, sealed aluminum pan is prepared as a reference.

  • Experimental Conditions:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with a continuous flow of inert gas, typically nitrogen (e.g., 20-50 mL/min), to prevent oxidative degradation.

    • A "heat-cool-heat" cycle is commonly employed to erase the sample's prior thermal history.

      • First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min).[7]

      • Cooling Scan: The sample is held at the high temperature for a few minutes (e.g., 5 minutes) to ensure complete melting, then cooled to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).[7]

      • Second Heating Scan: The sample is reheated from the low temperature to the high temperature at the same heating rate as the first scan.[7]

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.

Detailed Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the polymer sample (e.g., 5-10 mg) is placed in a tared TGA pan (typically ceramic or platinum).

  • Experimental Conditions:

    • The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600-700°C) at a constant heating rate (e.g., 10 or 20°C/min).[8]

    • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen (to study thermal decomposition) or an oxidative gas like air (to study oxidative stability), at a constant flow rate (e.g., 50-100 mL/min).

  • Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG curve).

Workflow for Comparative Thermal Analysis

The following diagram illustrates a logical workflow for the comparative thermal analysis of polymers.

G cluster_0 Polymer Selection & Preparation cluster_1 Thermal Analysis cluster_2 Data Extraction & Analysis cluster_3 Comparative Assessment Polymer_Target (2-Methyl-2-propenyl)succinic Anhydride Polymer DSC_Analysis Differential Scanning Calorimetry (DSC) Polymer_Target->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Polymer_Target->TGA_Analysis Polymer_Alt1 Maleic Anhydride Copolymer Polymer_Alt1->DSC_Analysis Polymer_Alt1->TGA_Analysis Polymer_Alt2 Itaconic Anhydride Copolymer Polymer_Alt2->DSC_Analysis Polymer_Alt2->TGA_Analysis Polymer_Alt3 Poly(alkylene succinate) Polymer_Alt3->DSC_Analysis Polymer_Alt3->TGA_Analysis DSC_Data Determine Tg, Tm, Tc, ΔH from DSC curves DSC_Analysis->DSC_Data TGA_Data Determine T_onset, T_max, Residue from TGA curves TGA_Analysis->TGA_Data Comparison Comparative Analysis of Thermal Properties DSC_Data->Comparison TGA_Data->Comparison

References

A Comparative Guide to Confirming the Structure of (2-Methyl-2-propenyl)succinic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of (2-Methyl-2-propenyl)succinic anhydride with common nucleophiles, offering insights into the structural confirmation of the resulting molecules. The information presented is crucial for researchers in organic synthesis and drug development who work with succinic anhydride derivatives. This compound is a derivative of succinic anhydride and is used in the synthesis of polymers and resins[1].

The reactivity of the anhydride allows for the formation of various derivatives, primarily through reactions with alcohols and amines to yield esters and amides, respectively. Understanding the precise structure of these products is paramount for their intended applications.

Reaction Pathways and Product Comparison

The reaction of this compound with a nucleophile, such as an alcohol (R-OH) or a primary amine (R-NH2), leads to the opening of the anhydride ring. This results in the formation of a carboxylic acid and an ester or an amide. Two isomeric products are possible, depending on which carbonyl group of the anhydride is attacked by the nucleophile.

Below is a diagram illustrating the general reaction pathways:

G cluster_reactants Reactants cluster_products Potential Products anhydride This compound product_a Product A (Carboxylic Acid-Ester/Amide Isomer) anhydride->product_a Nucleophilic Acyl Substitution product_b Product B (Carboxylic Acid-Ester/Amide Isomer) anhydride->product_b Nucleophilic Acyl Substitution nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2) nucleophile->product_a nucleophile->product_b

Caption: General reaction of this compound with a nucleophile.

The key to confirming the structure of the reaction products lies in distinguishing between the two possible regioisomers. This is typically achieved through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

Comparative Data of Reaction Products

The following table summarizes the expected spectroscopic data for the reaction products of this compound with a generic alcohol (ROH) and a generic primary amine (RNH2).

Product Type Reactants Expected Yield Key IR Absorptions (cm⁻¹) Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
Monoester This compound + AlcoholHigh3300-2500 (broad, O-H of COOH), 1735 (C=O of ester), 1700 (C=O of COOH)12.0-10.0 (s, 1H, COOH), signals for the alcohol moiety~175 (ester C=O), ~180 (acid C=O)
Monoamide This compound + AmineHigh3300-2500 (broad, O-H of COOH), ~3300 (N-H), 1690 (C=O of COOH), 1640 (C=O of amide)12.0-10.0 (s, 1H, COOH), ~7.5 (broad s, 1H, NH), signals for the amine moiety~172 (amide C=O), ~180 (acid C=O)

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific alcohol or amine used and the solvent.

Experimental Protocols

Below are detailed methodologies for the synthesis and characterization of the reaction products.

General Procedure for the Reaction of this compound with a Nucleophile:

  • To a stirred solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), add the nucleophile (alcohol or amine, 1.0-1.2 eq) at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours or until the starting anhydride is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][3][4].

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as recrystallization or column chromatography on silica gel, to yield the pure product.

Alternative Synthesis Method: Steglich Esterification

For sterically hindered alcohols, a direct reaction with the anhydride may be slow. In such cases, the Steglich esterification of the corresponding succinic acid derivative can be employed. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[5].

Structural Confirmation Workflow

The following diagram outlines the typical workflow for confirming the structure of the reaction products.

G A Synthesize Product B Purify Product (Column Chromatography/Recrystallization) A->B C Acquire Spectroscopic Data B->C D IR Spectroscopy (Identify Functional Groups) C->D E NMR Spectroscopy (¹H, ¹³C) (Determine Connectivity) C->E F Mass Spectrometry (Confirm Molecular Weight) C->F G Structural Elucidation D->G E->G F->G

Caption: Workflow for the structural confirmation of reaction products.

The structural elucidation relies on the careful analysis of the spectroscopic data. For instance, in the ¹H NMR spectrum, the integration of the signals corresponding to the protons of the nucleophilic moiety and the succinic acid backbone will confirm the 1:1 reaction stoichiometry. The specific chemical shifts and coupling patterns will help in assigning the exact regioisomer formed.

Comparison with Alternative Synthetic Routes

While the direct reaction of the anhydride is the most straightforward method, other routes can be considered, especially for large-scale synthesis or when specific isomers are desired.

Method Advantages Disadvantages Catalysts/Reagents
Direct Anhydride Opening Simple, high atom economy, often requires no catalyst.May be slow with hindered nucleophiles; potential for di-substitution.None, or a mild base/acid catalyst.
Esterification/Amidation of the Diacid Allows for the synthesis of specific isomers if the diacid is available.Requires a coupling agent; generates byproducts.DCC/DMAP, carbodiimides, etc.[5].
Transesterification Useful for converting one ester to another.Equilibrium process, may require removal of a byproduct to drive the reaction.Acid or base catalysts.

References

Safety Operating Guide

Safe Disposal of (2-Methyl-2-propenyl)succinic Anhydride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methyl-2-propenyl)succinic Anhydride , a reactive chemical requiring careful handling, necessitates strict adherence to proper disposal protocols to ensure personnel safety and environmental protection. This guide provides essential safety information, logistical considerations, and a step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Logistical Information

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound and to have the necessary safety measures in place.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

Spill Management: In the event of a spill, the area should be evacuated and ventilated. For small spills, the material can be covered with a dry, inert absorbent such as sand or vermiculite. The absorbed material should then be collected into a labeled, sealed container for hazardous waste disposal. Do not use water to clean up spills of the neat compound, as it will react.

Operational Disposal Plan

The primary method for the disposal of significant quantities of this compound is through an approved hazardous waste disposal facility. For small residual amounts often encountered in a laboratory setting, a controlled neutralization procedure can be employed. This involves the hydrolysis of the anhydride to its corresponding dicarboxylic acid, followed by neutralization with a weak base.

Experimental Protocol for Neutralization of Small Quantities:

  • Preparation: In a certified chemical fume hood, place a beaker of appropriate size in an ice bath to manage the exothermic reaction. The beaker should contain a magnetic stir bar for continuous agitation.

  • Hydrolysis: Slowly and cautiously add the this compound to a stirred, cold solution of water. A significant excess of water (at least a 10:1 molar ratio of water to anhydride) is recommended to control the reaction temperature.

  • Complete Reaction: Continue to stir the mixture in the ice bath until the anhydride has completely dissolved and the exothermic reaction has subsided. This ensures the complete conversion to (2-Methyl-2-propenyl)succinic acid.

  • Neutralization: While maintaining stirring and cooling, slowly add a saturated solution of sodium bicarbonate (NaHCO₃). The addition should be gradual to control the effervescence from the release of carbon dioxide gas.

  • pH Monitoring: Use a pH meter or pH paper to monitor the solution's acidity. Continue the addition of the sodium bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with a large volume of water, in accordance with local and institutional regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.

Quantitative Data for Disposal

The following table provides key quantitative parameters for a representative anhydride disposal procedure. Note that this data is based on general procedures for similar anhydrides and should be used as a guideline.

ParameterValue/RangeNotes
Molar Ratio for Hydrolysis 1 mole Anhydride : >10 moles WaterA large excess of water helps to control the exothermic reaction.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionA weak base is preferred to control the rate of neutralization and prevent excessive heat generation.
Molar Ratio for Neutralization 1 mole Anhydride : ~2 moles Sodium BicarbonateSince one mole of the anhydride produces one mole of a dicarboxylic acid, two moles of a monobasic base are required for complete neutralization.
Final pH of Waste Solution 6.0 - 8.0This pH range is generally considered safe for aqueous waste disposal, but local regulations should always be consulted.
Exothermicity HighBoth the hydrolysis and neutralization steps are exothermic and require careful temperature control.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: this compound Waste decision Small Laboratory Quantity? start->decision large_quantity Large Quantity decision->large_quantity No neutralization Neutralization Protocol decision->neutralization Yes hazardous_waste Dispose as Hazardous Waste via EHS large_quantity->hazardous_waste aqueous_disposal Dispose as Neutral Aqueous Waste neutralization->aqueous_disposal end End of Disposal Process hazardous_waste->end aqueous_disposal->end

Personal protective equipment for handling (2-Methyl-2-propenyl)succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals such as (2-Methyl-2-propenyl)succinic Anhydride. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.

This compound is an irritant that can cause serious eye and skin irritation.[1][2] Proper handling and disposal are critical to minimize risks of exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNeoprene, nitrile, or polyvinyl chloride gloves are recommended.[1] For prolonged or repeated contact, gloves with a high protection class (e.g., breakthrough time > 240 minutes) should be used.[1] Always inspect gloves for degradation before use and dispose of contaminated gloves properly.
Eye and Face Protection Safety glasses and/or gogglesSafety glasses with side shields are the minimum requirement.[1] Chemical goggles should be worn where there is a potential for splashing.[1] A face shield may be necessary for operations with a high risk of splashing.
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorNot typically required under normal conditions with adequate ventilation.[1] However, if there is a concern of overexposure to vapors or dust, a NIOSH-approved chemical cartridge respirator with organic vapor cartridges should be used.[1]

Operational Plan for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.

  • Work Practices :

    • Avoid all personal contact, including inhalation of dust or vapors.[1]

    • Wash hands thoroughly after handling the chemical.[1][2]

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use and store in a cool, dry place away from strong oxidizing agents.[1]

  • Spill Management :

    • In case of a small spill, use an inert absorbent material like vermiculite or sand to contain it. Avoid using combustible materials.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety. The primary method for the safe disposal of small quantities of this chemical involves a controlled hydrolysis followed by neutralization.

Experimental Protocol for Disposal of Small Quantities:

This protocol is designed for the safe disposal of minor amounts of this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation :

    • In a chemical fume hood, place a beaker of appropriate size in an ice bath to manage the exothermic reaction.

    • Add a magnetic stir bar to the beaker.

  • Controlled Hydrolysis (Quenching) :

    • Slowly and cautiously add the this compound in small portions to a stirred, cold solution of water. A significant excess of water (at least a 10:1 volume ratio of water to anhydride) is recommended to control the reaction rate and temperature.

    • Continue stirring the mixture in the ice bath until the anhydride has completely dissolved and the reaction has ceased. This ensures the complete conversion to the corresponding dicarboxylic acid.

  • Neutralization :

    • While continuing to stir and cool the solution, slowly add a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acidic solution. The addition should be gradual to control the evolution of carbon dioxide gas and prevent frothing.

  • pH Monitoring :

    • Periodically check the pH of the solution using a pH meter or pH paper.

    • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal :

    • Once the solution is neutralized and gas evolution has stopped, the resulting aqueous solution can typically be disposed of down the drain with a large volume of water, in accordance with local and institutional regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Disposal of Contaminated PPE:

  • Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed, labeled hazardous waste container and disposed of through your institution's EHS office.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Use Fume Hood Use Fume Hood Prepare Work Area->Use Fume Hood Handle with Care Handle with Care Use Fume Hood->Handle with Care Store Properly Store Properly Handle with Care->Store Properly Controlled Hydrolysis Controlled Hydrolysis Handle with Care->Controlled Hydrolysis Spill Management Spill Management Handle with Care->Spill Management Neutralization Neutralization Controlled Hydrolysis->Neutralization pH Monitoring pH Monitoring Neutralization->pH Monitoring Final Disposal Final Disposal pH Monitoring->Final Disposal First Aid First Aid Spill Management->First Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.